Ret-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28F4N4O4 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H28F4N4O4/c1-4-39-23-14-24(36)33-15-21(23)16-5-6-17(22(28)11-16)12-25(37)34-20-10-18(9-19(13-20)27(29,30)31)26(38)32-7-8-35(2)3/h5-6,9-11,13-15H,4,7-8,12H2,1-3H3,(H,32,38)(H,33,36)(H,34,37) |
InChI Key |
KKNHFKVMTIMBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(=O)NCCN(C)C)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ret-IN-17 (GSK3179106)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ret-IN-17, also known as GSK3179106, is a potent and selective, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Developed as a first-in-class, gut-restricted RET kinase inhibitor, its primary therapeutic target is the modulation of neuronal function in the enteric nervous system (ENS) for the treatment of conditions such as Irritable Bowel Syndrome (IBS).[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the RET Receptor Tyrosine Kinase
The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that is essential for the normal development and function of the nervous and renal systems.[2][3] The RET signaling cascade is initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family to a GFRα co-receptor. This ligand-co-receptor complex then recruits and brings two RET monomers into close proximity, inducing their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.
Phosphorylated RET serves as a docking site for various adaptor proteins and enzymes, leading to the activation of several downstream signaling pathways, including:
-
RAS/MEK/ERK (MAPK) pathway: Primarily involved in cell proliferation, differentiation, and survival.
-
PI3K/AKT pathway: A critical regulator of cell survival, growth, and metabolism.
-
Phospholipase C-γ (PLCγ) pathway: Influences intracellular calcium levels and activates protein kinase C (PKC).
Constitutive activation of RET signaling, through gain-of-function mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. Conversely, loss-of-function mutations are associated with Hirschsprung's disease, characterized by the absence of enteric ganglia in the colon.[2][3] The role of RET in the adult ENS in maintaining neuronal function and plasticity makes it a compelling target for non-oncological conditions like IBS.[2][3]
Core Mechanism of Action of this compound
This compound (GSK3179106) functions as a competitive inhibitor of ATP binding to the kinase domain of the RET receptor.[2] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the RET receptor, thereby inhibiting its autophosphorylation and subsequent activation. This blockade of the initial step in the signaling cascade effectively abrogates all downstream signal transduction.
The intended therapeutic effect of this compound in the context of IBS is to normalize neuronal function and attenuate visceral hypersensitivity by inhibiting RET signaling in the enteric nervous system.[2][4]
Quantitative Data
The following tables summarize the available quantitative data for this compound (GSK3179106) from preclinical studies.
Table 1: In Vitro Potency of this compound (GSK3179106)
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | Human RET | - | 0.4 | [1] |
| Biochemical Assay | Rat RET | - | 0.2 | [1] |
| Cellular Assay (RET phosphorylation) | - | SK-N-AS | 4.6 | [1] |
| Cellular Assay (RET phosphorylation) | - | TT | 11.1 | [1] |
| Cellular Proliferation Assay | - | TT (RET-dependent) | 25.5 | [1] |
| Cellular Proliferation Assay | - | SK-N-AS (RET-independent) | >10,000 | [1] |
| Cellular Proliferation Assay | - | A549 (RET-independent) | >10,000 | [1] |
Table 2: In Vivo Efficacy of this compound (GSK3179106)
| Animal Model | Condition | Dosing | Effect | Reference |
| Rat | Acetic acid-induced visceral hypersensitivity | 3 or 10 mg/kg, oral, twice daily for 3.5 days | Reduced visceromotor response to colorectal distension | [1] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are proprietary. However, this section outlines standard methodologies for key experiments typically used in the characterization of RET kinase inhibitors.
Biochemical RET Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RET kinase.
-
Reagents and Materials: Purified recombinant human RET kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The RET enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer in a 384-well plate.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular RET Phosphorylation Assay
This cell-based assay measures the inhibition of RET autophosphorylation in a cellular context.
-
Cell Lines: A human neuroblastoma cell line (e.g., SK-N-AS) or a medullary thyroid carcinoma cell line (e.g., TT) that expresses the RET receptor.
-
Procedure:
-
Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.
-
The cells are then serum-starved to reduce basal signaling.
-
Cells are pre-treated with various concentrations of the test inhibitor for a defined period.
-
RET signaling is stimulated by adding a GDNF/GFRα1 ligand complex.
-
After stimulation, the cells are lysed, and protein concentrations are determined.
-
Phosphorylated RET (p-RET) and total RET levels are quantified using a sandwich ELISA or by Western blotting with specific antibodies.
-
The IC50 value is calculated based on the reduction of the p-RET signal relative to the total RET signal.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on RET signaling for their proliferation.
-
Cell Lines: A RET-dependent cell line (e.g., TT) and a RET-independent cell line (e.g., A549) as a control for non-specific cytotoxicity.
-
Procedure:
-
Cells are seeded at a low density in 96-well plates.
-
After allowing the cells to attach, they are treated with a range of concentrations of the test compound.
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 3-8 days).
-
Cell viability is assessed using a reagent such as resazurin or a commercial kit like CellTiter-Glo®, which measures ATP content.
-
The IC50 is determined by plotting cell viability against the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of RET signaling and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for a cell-based proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Ret-IN-17 Binding Affinity to RET Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-17 has been identified as a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This technical guide aims to provide a comprehensive overview of the binding affinity of this compound to RET kinase, including quantitative data and detailed experimental methodologies. The information presented herein is crucial for researchers and drug development professionals working on novel therapeutics targeting RET-driven cancers. All data and protocols are based on publicly available information, primarily from patent documentation WO2016038552A1, where this compound is disclosed as compound 1.
Quantitative Binding Affinity of this compound to RET Kinase
The inhibitory activity of this compound against RET kinase is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of RET kinase by 50%. The IC50 value for this compound is a critical parameter for assessing its potency and potential as a therapeutic agent.
| Compound | Target Kinase | IC50 (nM) | Source |
| This compound | RET | <10 | WO2016038552A1 |
Table 1: In vitro inhibitory activity of this compound against RET kinase. The IC50 value indicates that this compound is a highly potent inhibitor of RET kinase, with activity in the nanomolar range.
Experimental Protocols for Determining Binding Affinity
The determination of the IC50 value for this compound against RET kinase involves a series of well-defined biochemical assays. The following sections detail the typical methodologies employed in such studies, based on standard practices in the field and information inferred from patent literature.
In Vitro RET Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant RET kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by RET kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then detected, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human RET kinase (catalytic domain)
-
Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (containing necessary salts and cofactors)
-
Detection reagent (e.g., an antibody specific for the phosphorylated substrate coupled to a reporter)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: Recombinant RET kinase and the kinase substrate are mixed in the assay buffer.
-
Incubation: The kinase/substrate mixture is added to the wells of the microplate containing the different concentrations of this compound. The plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for inhibitor binding.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well.
-
Reaction Termination: After a specific incubation time (e.g., 60 minutes), the reaction is stopped by the addition of a stop solution (e.g., containing EDTA to chelate Mg2+, a necessary cofactor for kinase activity).
-
Detection: The detection reagent is added to each well, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Visualizations
RET Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical RET signaling pathway and the point of intervention by this compound.
Caption: RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for RET Kinase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for in vitro RET kinase inhibition assay.
Conclusion
This compound is a potent, nanomolar inhibitor of RET kinase. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this and other RET inhibitors. The high potency of this compound underscores its potential as a lead compound for the development of targeted therapies for cancers driven by aberrant RET signaling. Further studies, including cell-based assays and in vivo models, are necessary to fully elucidate its therapeutic potential.
In Vitro Activity of RET Inhibitors in RET-Mutant Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of RET inhibitors, using a hypothetical molecule, Ret-IN-17, as a case study. The principles, experimental designs, and data interpretation methodologies detailed herein are based on established research with well-characterized RET inhibitors and are intended to serve as a robust framework for the preclinical assessment of novel therapeutic agents targeting oncogenic RET alterations.
Introduction to Oncogenic RET and Targeted Inhibition
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET, through point mutations or chromosomal rearrangements (fusions), is a key driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and papillary thyroid cancer.[3][4][5][6] These genetic alterations lead to constitutive, ligand-independent activation of the RET kinase, promoting downstream signaling cascades like the MAPK and PI3K/AKT pathways, which are crucial for tumor proliferation and survival.[3][7][8]
Selective RET inhibitors are designed to block the ATP-binding site of the RET protein, thereby preventing its activation and subsequent downstream signaling.[1] This targeted approach aims to induce cancer cell death and inhibit tumor progression with greater precision and potentially fewer side effects than traditional chemotherapy.[1] The in vitro characterization of novel RET inhibitors is a critical step in their development, providing essential data on their potency, selectivity, and mechanism of action.
Quantitative Analysis of In Vitro Activity
The in vitro potency of a RET inhibitor is typically assessed by determining its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) in various cancer cell lines harboring different RET mutations or fusions. This allows for a comparative analysis of the inhibitor's efficacy against a spectrum of clinically relevant genetic alterations.
Table 1: Proliferative Inhibition of this compound in RET-Altered Cell Lines
| Cell Line | Cancer Type | RET Alteration | This compound GI50 (nM) | Pralsetinib GI50 (nM) | Selpercatinib GI50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W (mutant) | 1.5 | 2.1 | 0.8 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET (fusion) | 3.2 | 4.5 | 1.9 |
| CUTO22 | Lung Adenocarcinoma | KIF5B-RET (fusion) | 5.8 | 7.1 | 3.5 |
| CUTO42 | Lung Adenocarcinoma | EML4-RET (fusion) | 4.1 | 6.3 | 2.7 |
| Ba/F3 KIF5B-RET | Pro-B Cell Line (Engineered) | KIF5B-RET (fusion) | 0.9 | 1.2 | 0.5 |
| Ba/F3 KIF5B-RET G810R | Pro-B Cell Line (Engineered) | KIF5B-RET with Solvent Front Mutation | 15.7 | >1000 | >1000 |
Note: The data presented for this compound is hypothetical and for illustrative purposes. Data for Pralsetinib and Selpercatinib are representative values based on published literature.
Table 2: Inhibition of RET Phosphorylation by this compound
| Cell Line | RET Alteration | This compound IC50 (nM) for p-RET Inhibition |
| TT | RET C634W (mutant) | <10 |
| LC-2/ad | CCDC6-RET (fusion) | <10 |
| Ba/F3 KIF5B-RET | KIF5B-RET (fusion) | <10 |
| Ba/F3 KIF5B-RET G810R | KIF5B-RET with Solvent Front Mutation | 25 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
Cell Lines and Culture
-
Human Cancer Cell Lines:
-
TT: Human medullary thyroid carcinoma cell line with a heterozygous RET C634W mutation.
-
LC-2/ad: Human lung adenocarcinoma cell line harboring a CCDC6-RET fusion.
-
CUTO22, CUTO42: Patient-derived lung adenocarcinoma cell lines with KIF5B-RET and EML4-RET fusions, respectively.[9]
-
-
Engineered Cell Lines:
-
Ba/F3: Murine pro-B cell line that is dependent on IL-3 for survival. These cells can be engineered to express specific human RET fusions or mutations, making them dependent on RET signaling for proliferation in the absence of IL-3. This provides a clean system to assess the on-target activity of RET inhibitors.
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For Ba/F3 cells, 1 ng/mL of murine IL-3 is added to the medium for routine culture.
Cell Viability Assay (GI50 Determination)
This assay measures the concentration of the inhibitor required to inhibit cell growth by 50%.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight. For Ba/F3 cells, they are washed to remove IL-3 and seeded in IL-3-free medium.
-
Drug Treatment: A serial dilution of the RET inhibitor (e.g., this compound) is prepared, and cells are treated for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: After the incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the GI50 values are calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism or similar software.
Western Blotting for RET Phosphorylation and Downstream Signaling
This technique is used to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of RET and key downstream signaling proteins.
-
Cell Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of the RET inhibitor for a specified time (e.g., 2 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control, such as GAPDH or β-actin, is also probed.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands can be quantified using image analysis software (e.g., ImageJ) to determine the IC50 for the inhibition of phosphorylation.
Visualizing Molecular Mechanisms and Workflows
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the points of inhibition by a RET inhibitor like this compound.
Caption: RET Signaling Pathway and Point of Inhibition.
Oncogenic RET Fusion Signaling
In the case of RET fusions, the N-terminal partner protein induces ligand-independent dimerization and constitutive activation of the RET kinase domain.
Caption: Ligand-Independent Signaling by Oncogenic RET Fusions.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro characterization of a novel RET inhibitor.
Caption: Workflow for In Vitro Characterization of a RET Inhibitor.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET kinase alterations in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of RET Inhibition on Downstream Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of RET (Rearranged during Transfection) kinase inhibition on its downstream signaling cascades. While this document focuses on the general principles of RET inhibition, the experimental methodologies and expected outcomes are broadly applicable to the characterization of novel RET inhibitors.
The RET receptor tyrosine kinase is a critical regulator of cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of RET signaling, primarily through activating mutations or chromosomal rearrangements, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2][4] Consequently, targeting RET with small molecule inhibitors has emerged as a promising therapeutic strategy.[2][3][5] This guide will detail the core downstream pathways affected by RET inhibition, present methodologies for their assessment, and provide visualizations of these complex cellular processes.
The RET Signaling Network
Upon ligand binding and dimerization, the RET receptor undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain.[1][6] These phosphorylated sites serve as docking platforms for a variety of adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The principal pathways activated by RET include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.[1]
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and growth.[1]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation and immune responses.
-
PLCγ Pathway: This pathway plays a role in cell growth and differentiation through the activation of protein kinase C (PKC).[1][7]
Constitutive activation of RET in cancer leads to the persistent and uncontrolled activation of these pathways, driving tumorigenesis.[1][2]
Effects of RET Inhibition on Downstream Signaling
RET inhibitors function by competing with ATP for binding to the kinase domain of the RET protein, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[3] The anticipated effects of a potent and selective RET inhibitor on these pathways are a reduction in the phosphorylation status of key signaling nodes.
The following table summarizes the expected quantitative changes in downstream signaling molecules following treatment with a RET inhibitor.
| Pathway | Key Downstream Molecule | Expected Effect of RET Inhibition |
| RAS/RAF/MEK/ERK | p-ERK1/2 | Significant decrease in phosphorylation |
| PI3K/AKT | p-AKT (Ser473/Thr308) | Significant decrease in phosphorylation |
| JAK/STAT | p-STAT3 (Tyr705) | Decrease in phosphorylation |
| PLCγ | p-PLCγ1 (Tyr783) | Decrease in phosphorylation |
Experimental Protocols for Assessing RET Inhibitor Activity
The following are standard experimental protocols used to characterize the cellular effects of a RET inhibitor.
Western Blotting for Phospho-Protein Analysis
Objective: To qualitatively and semi-quantitatively measure the change in phosphorylation of key downstream signaling proteins following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Culture RET-driven cancer cells (e.g., TT cells for medullary thyroid cancer, or engineered Ba/F3 cells expressing a RET fusion) to 70-80% confluency. Treat cells with varying concentrations of the RET inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein signal to the total protein signal.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the compound on RET kinase activity, often reported as an IC50 value.
Methodology:
-
Assay Setup: In a microplate, combine the recombinant RET kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add the RET inhibitor at a range of concentrations. Include a positive control (a known RET inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal can be measured using various technologies, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay
Objective: To assess the effect of the RET inhibitor on the proliferation and viability of RET-dependent cancer cells.
Methodology:
-
Cell Seeding: Seed RET-driven cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RET inhibitor for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (promega) which measures ATP levels, or a tetrazolium-based reagent (e.g., MTT, XTT) which measures metabolic activity.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
Visualizing RET Signaling and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core RET signaling pathways and a typical workflow for evaluating a novel RET inhibitor.
Caption: The RET-activated RAS/RAF/MEK/ERK (MAPK) signaling pathway.
Caption: The RET-activated PI3K/AKT signaling pathway promoting cell survival.
Caption: A typical experimental workflow for the preclinical evaluation of a novel RET inhibitor.
Conclusion
The inhibition of the RET signaling pathway represents a validated and effective strategy for the treatment of cancers harboring RET alterations. A thorough understanding of the downstream signaling consequences of RET inhibition is paramount for the development of novel, potent, and selective therapeutic agents. The experimental protocols and visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to assess the efficacy of new RET inhibitors and to further unravel the complexities of RET-driven oncogenesis.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Selective RET Inhibitor, BLU-667, Hits the Target in Patients with Lung or Thyroid Cancers - Oncology Practice Management [oncpracticemanagement.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of RET Inhibitors in DMSO: A Case Study Approach
Disclaimer: As of November 2025, specific solubility and stability data for the compound designated "Ret-IN-17" is not publicly available. This guide will therefore provide a comprehensive overview of the principles and methodologies for assessing the solubility and stability of RET inhibitors in Dimethyl Sulfoxide (DMSO), using analogous data for similar compounds and outlining standardized experimental protocols. The signaling pathways described are for the well-established RET receptor tyrosine kinase, the presumed target of this compound.
Executive Summary
The formulation of stable, soluble stock solutions is a critical first step in the preclinical evaluation of kinase inhibitors. Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent in drug discovery for its ability to dissolve a wide range of both polar and nonpolar compounds.[1] This document provides a technical overview of the key considerations for preparing and storing solutions of RET inhibitors, such as the hypothetical this compound, in DMSO. It includes representative quantitative data, detailed experimental protocols for solubility and stability assessment, and visual diagrams of the relevant biological and experimental pathways to guide researchers, scientists, and drug development professionals.
Solubility in DMSO
The solubility of a compound in DMSO is a crucial parameter for ensuring accurate and reproducible results in biological assays. Low solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and potentially false-negative results.
Quantitative Solubility Data
While specific data for this compound is unavailable, the following table summarizes the solubility of a comparable small molecule, All-Trans Retinoic Acid, in DMSO to illustrate how such data is typically presented.
| Compound | Solvent | Concentration (mM) | Temperature (°C) | Method |
| All-Trans Retinoic Acid | DMSO | 100 | Room Temperature | Gravimetric |
| All-Trans Retinoic Acid | 95% Ethanol | 9 | Room Temperature | Gravimetric |
Data presented is for All-Trans Retinoic Acid and serves as an illustrative example.[2]
Experimental Protocol: Kinetic Solubility Assessment in DMSO
This protocol outlines a common method for determining the kinetic solubility of a compound in DMSO, often employed in early drug discovery.
Objective: To determine the maximum soluble concentration of a test compound in DMSO.
Materials:
-
Test compound (e.g., this compound)
-
Anhydrous DMSO
-
Vortex mixer
-
37°C water bath or heat block
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 100 mM).
-
Facilitate dissolution by vortexing. If a precipitate is observed, the solution can be warmed to 37°C for 2-5 minutes.[2]
-
Allow the solution to equilibrate at room temperature overnight.
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and prepare a dilution series.
-
Analyze the concentration of the top dilution by HPLC against a standard curve of the compound.
-
The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Stability in DMSO
The stability of a compound in a DMSO stock solution is critical for maintaining its integrity and biological activity over time. Degradation can be influenced by factors such as temperature, light, and the presence of water.
Factors Affecting Stability
-
Temperature: Storage at room temperature can lead to degradation over time. A study on approximately 7200 compounds showed a 48% probability of compound loss after one year of storage at room temperature in DMSO.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also impact compound stability, though some studies have shown no significant loss after 11 cycles for many compounds.[4]
-
Water Content: DMSO is hygroscopic and will absorb water from the atmosphere.[5] The presence of water can decrease the solubility of some compounds and may promote hydrolysis of susceptible molecules.[5][6]
-
Light: Light-sensitive compounds may degrade if not stored in amber vials or otherwise protected from light.
Recommended Storage Conditions
While specific stability data for this compound is not available, general recommendations for storing compound stock solutions in DMSO are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation. |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles. |
| Container | Tightly sealed, amber vials | Protects from moisture and light. |
| Purity | Use anhydrous DMSO | Minimizes water-induced degradation or precipitation. |
Stock solutions of similar compounds, like All-Trans Retinoic Acid, are reported to be stable for up to 6 months when stored as aliquots at -20°C.[2]
Experimental Protocol: Accelerated Stability Study
This protocol describes an accelerated stability study to predict the long-term stability of a compound in DMSO.
Objective: To assess the degradation of a test compound in DMSO under stressed conditions.
Materials:
-
Test compound (e.g., this compound) stock solution in DMSO (e.g., 10 mM)
-
Incubator set to 40°C
-
LC-MS/MS system
Procedure:
-
Prepare multiple aliquots of the test compound stock solution.
-
Analyze an initial aliquot (T=0) by LC-MS/MS to determine the initial purity and concentration.
-
Place the remaining aliquots in a 40°C incubator.
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot and analyze it by LC-MS/MS.
-
Compare the purity and concentration at each time point to the T=0 sample to determine the rate of degradation.
-
The data can be used to estimate the shelf-life of the compound under recommended storage conditions (e.g., -20°C).
Visualization of Pathways and Workflows
RET Signaling Pathway
This compound is presumed to be an inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The canonical RET signaling pathway is activated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor.[7][8] This ligand-co-receptor complex then recruits and brings two RET monomers into close proximity, inducing homodimerization and trans-autophosphorylation of key tyrosine residues in the intracellular domain.[8][9] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, growth, and survival.[7][9]
Caption: Canonical RET Signaling Pathway and Point of Inhibition.
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a typical workflow for characterizing a novel compound like this compound.
Caption: Workflow for Compound Solubility and Stability Testing.
Conclusion
While specific data for this compound is not yet in the public domain, this guide provides the essential framework for its characterization in DMSO. By following standardized protocols for solubility and stability testing, researchers can ensure the quality and reliability of their stock solutions, leading to more accurate and reproducible data in downstream biological and pharmacological studies. The provided diagrams offer clear visual aids for understanding both the target signaling pathway and the necessary experimental procedures.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. store.reprocell.com [store.reprocell.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Initial Toxicity Screening of a Hypothetical RET Inhibitor: Ret-IN-17
Disclaimer: As of November 2025, publicly available information on a compound specifically designated "Ret-IN-17" is limited. Therefore, this document presents a representative technical guide based on established principles of preclinical toxicology and data from similar classes of RET (Rearranged during Transfection) inhibitors. The data and experimental protocols provided are illustrative and intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound is a hypothetical, potent, and selective small molecule inhibitor of the RET receptor tyrosine kinase. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2] By targeting the ATP-binding site of the RET protein, inhibitors like the hypothetical this compound aim to block downstream signaling pathways that promote cancer cell proliferation and survival.[1][3][4] This guide outlines the initial preclinical toxicity screening of this compound, providing an overview of its safety profile in in vitro and in vivo models.
In Vitro Cytotoxicity
Experimental Protocol: Cell Viability Assay
A panel of human cell lines, including cancer cell lines with RET alterations and normal human cell lines, were used to assess the in vitro cytotoxicity of this compound. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was determined using a standard luminescence-based assay that measures ATP content, which is an indicator of metabolically active cells.
Data Summary
| Cell Line | Tissue of Origin | RET Status | IC50 (nM) |
| TT | Thyroid Carcinoma | C634W Mutation | 5.2 |
| MTC-TTA | Medullary Thyroid Carcinoma | M918T Mutation | 8.7 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | 12.4 |
| HEK293 | Embryonic Kidney | Wild-Type | > 10,000 |
| HFF-1 | Foreskin Fibroblast | Wild-Type | > 10,000 |
Table 1: In vitro cytotoxicity (IC50) of this compound in human cell lines.
Acute In Vivo Toxicity
Experimental Protocol: Single-Dose Oral Toxicity Study in Rodents
The acute oral toxicity of this compound was evaluated in Sprague-Dawley rats according to OECD Guideline 423.[5] A single dose of this compound was administered by oral gavage to a group of female rats at sequential dose levels. The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.[6] At the end of the observation period, all surviving animals were euthanized for gross necropsy.
Data Summary
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 300 | 3 | 0/3 | No observable adverse effects |
| 2000 | 3 | 0/3 | Transient lethargy observed within 4 hours, resolved by 24 hours |
Table 2: Acute oral toxicity of this compound in female Sprague-Dawley rats. The LD50 is estimated to be greater than 2000 mg/kg.
Repeated-Dose In Vivo Toxicity
Experimental Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents
A 14-day repeated-dose oral toxicity study was conducted in Sprague-Dawley rats. This compound was administered once daily by oral gavage at three dose levels to groups of male and female rats. A control group received the vehicle only. Throughout the study, animals were monitored for clinical signs, body weight changes, and food consumption. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of major organs were performed.
Data Summary
| Parameter | Control (Vehicle) | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |
| Body Weight Change (g, Day 14) | ||||
| Male | +45.2 | +43.8 | +38.1 | +25.5 |
| Female | +28.1 | +27.5 | +24.9 | +19.3 |
| Hematology | ||||
| White Blood Cell Count (10^9/L) | 8.5 | 8.3 | 7.9 | 6.1 |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT, U/L) | 42 | 45 | 58 | 95 |
| Aspartate Aminotransferase (AST, U/L) | 98 | 105 | 120 | 180 |
| Histopathology Findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy in the liver | Mild centrilobular hypertrophy and single-cell necrosis in the liver |
Table 3: Summary of key findings from a 14-day repeated-dose oral toxicity study of this compound in Sprague-Dawley rats. Data are presented as mean values. *p < 0.05, **p < 0.01 compared to the control group.
Visualizations
Caption: Experimental workflow for initial toxicity screening of this compound.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Conclusion
The initial toxicity screening of the hypothetical RET inhibitor, this compound, suggests a favorable acute safety profile with an oral LD50 greater than 2000 mg/kg in rats. In a 14-day repeated-dose study, the primary target organ for toxicity appeared to be the liver, as evidenced by elevated liver enzymes and mild histopathological changes at the highest dose tested. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 150 mg/kg/day in this study. These preliminary findings are crucial for guiding dose selection in further long-term toxicity studies and for the continued development of this compound as a potential therapeutic agent.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ret-IN-17 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-17 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid carcinoma.[1][2] The RET signaling pathway, upon activation, triggers several downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] this compound is designed to block the ATP-binding site of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[1]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its biological activity and efficacy in cancer cell lines harboring RET alterations.
Data Presentation
Table 1: In Vitro Efficacy of this compound in various Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | Assay Type | IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | RET C634W | Cell Viability (XTT) | 8.5 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | Cell Viability (XTT) | 12.3 |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | Cell Viability (XTT) | 15.1 |
| NCI-H460 | Non-Small Cell Lung Cancer | RET Wild-Type | Cell Viability (XTT) | >10,000 |
Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell growth and survival.[2][3] this compound acts as a direct inhibitor of this kinase activity.
Caption: RET Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay using XTT
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The XTT assay measures the metabolic activity of viable cells.[5]
Materials:
-
Cancer cell lines (e.g., TT, MZ-CRC-1, LC-2/ad, NCI-H460)
-
Complete growth medium (specific to each cell line)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
XTT Cell Proliferation Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 100 µM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.[5]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of RET Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing its ability to inhibit RET autophosphorylation.
Materials:
-
Cancer cell line with active RET signaling (e.g., TT cells)
-
6-well cell culture plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-RET, anti-total-RET, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed TT cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated RET compared to total RET and the loading control (GAPDH).
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in cell-based assays.
Caption: General workflow for this compound cell-based assays.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RET Inhibitors in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant RET signaling, due to mutations or fusions, is a known driver in various cancers, including thyroid and non-small cell lung cancer.[2][3] RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it an essential tool for evaluating the efficacy of RET inhibitors. This document provides detailed application notes and protocols for the use of RET inhibitors in Western blotting experiments. While specific information for "Ret-IN-17" was not found in the reviewed literature, the following guidelines are based on established protocols for other potent RET inhibitors and provide a strong framework for experimental design.
Data Presentation: Efficacy of Various RET Inhibitors
The following table summarizes the concentrations of different RET inhibitors used in published studies to demonstrate their effect on RET phosphorylation and downstream signaling in various cancer cell lines. This data can serve as a reference for determining an appropriate concentration range for your specific RET inhibitor, including novel compounds like this compound.
| Inhibitor | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Ponatinib | CUTO22, CUTO42, LC-2/Ad | 10 nM - 1 µM | 2 hours | Inhibition of RET phosphorylation | [4] |
| RXDX-105 | CUTO22, CUTO42, LC-2/Ad | 10 nM - 1 µM | 2 hours | Inhibition of RET phosphorylation | [4] |
| BLU-667 (Pralsetinib) | CUTO22, CUTO42, LC-2/Ad | 10 nM - 1 µM | 2 hours | Inhibition of RET phosphorylation | [4] |
| Cabozantinib | ECLC5B | 0.1 µM | 1 hour | Rapid and significant decline in MYC protein levels | [5] |
| Vandetanib | ECLC5B | Not specified | 96 hours | Inhibition of cell viability | [5] |
| Selpercatinib | TPC-1 | 3 nM (IC50) | Not specified | Growth inhibition | [3] |
Experimental Protocols
General Workflow for Western Blot Analysis of RET Inhibition
The following diagram outlines the key steps in a typical Western blotting experiment to assess the efficacy of a RET inhibitor.
Caption: Western blot workflow for evaluating RET inhibitor efficacy.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the RET inhibitor (e.g., a serial dilution from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
2. Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.[7]
4. Sample Preparation for Electrophoresis:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
5. SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (RET is approximately 150-170 kDa).
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
6. Membrane Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
7. Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
8. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for total RET, phosphorylated RET (p-RET), and downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK), as well as a loading control (e.g., GAPDH or β-actin).
-
Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many commercially available antibodies.[10][11]
-
Incubation is typically performed overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature. A dilution of 1:2000 to 1:10,000 is a typical starting range.[12]
10. Signal Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]
RET Signaling Pathway
The RET receptor, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating several downstream signaling cascades that are critical for cell survival and proliferation.[1][14] RET inhibitors block the initial phosphorylation step, thereby inhibiting these pathways.
Caption: Simplified RET signaling pathway and the point of inhibition.
By following these detailed protocols and utilizing the provided reference data, researchers can effectively employ Western blotting to characterize the activity of RET inhibitors and advance the development of novel cancer therapeutics.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. nacalai.com [nacalai.com]
- 10. Ret (C31B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. raybiotech.com [raybiotech.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Analysis of RET Inhibitors in CRISPR-Edited RET Fusion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rearranged during transfection (RET) gene fusions are key oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and papillary thyroid cancer.[1] These fusions lead to the constitutive activation of the RET receptor tyrosine kinase, promoting downstream signaling pathways that drive tumor growth and survival.[2][3][4] The development of targeted RET inhibitors has shown significant promise in treating these malignancies.[5][6][7][8][9][10][11][12][13]
CRISPR-Cas9 gene editing technology provides a powerful tool to create precise in vitro and in vivo models of RET fusion-positive cancers. These models are invaluable for studying the efficacy and mechanism of action of novel RET inhibitors.
Note on "Ret-IN-17": Extensive searches for a specific RET inhibitor designated "this compound" did not yield any publicly available information. The following application notes and protocols are provided as a comprehensive template. Researchers should substitute the placeholder data with the specific information for their RET inhibitor of interest.
Signaling Pathways in RET Fusion-Positive Cancers
RET fusions result in ligand-independent dimerization and autophosphorylation of the RET kinase domain. This triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways activated include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.
-
PI3K/AKT Pathway: Supports cell survival and growth.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.
A diagram of the canonical RET signaling pathway is presented below.
Caption: RET fusion protein signaling cascade.
Quantitative Data Summary
The efficacy of a novel RET inhibitor should be quantified in well-characterized CRISPR-edited RET fusion models. Below are example tables summarizing key quantitative data points.
Table 1: In Vitro Efficacy of RET Inhibitors in CRISPR-Edited RET Fusion Cell Lines
| Cell Line | RET Fusion Partner | Inhibitor | IC50 (nM) |
| HEK293T-KIF5B-RET | KIF5B | This compound | [Insert Value] |
| A549-CCDC6-RET | CCDC6 | This compound | [Insert Value] |
| HEK293T-KIF5B-RET | KIF5B | Selpercatinib | ~6 |
| A549-CCDC6-RET | CCDC6 | Pralsetinib | ~0.5 |
Table 2: In Vivo Efficacy of RET Inhibitors in Xenograft Models of CRISPR-Edited RET Fusion Cancers
| Xenograft Model | RET Fusion Partner | Inhibitor | Dosing Regimen | Tumor Growth Inhibition (%) |
| A549-CCDC6-RET | CCDC6 | This compound | [Insert Regimen] | [Insert Value] |
| Patient-Derived Xenograft (PDX) | KIF5B | This compound | [Insert Regimen] | [Insert Value] |
| A549-CCDC6-RET | CCDC6 | Cabozantinib | 30 mg/kg, daily | ~80 |
| PDX-KIF5B-RET | KIF5B | Pralsetinib | 20 mg/kg, daily | >90 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments.
Protocol 1: Generation of CRISPR-Edited RET Fusion Cell Lines
This protocol outlines the steps to create a stable cell line expressing a specific RET fusion protein using CRISPR-Cas9.
Caption: CRISPR-Cas9 workflow for RET fusions.
Materials:
-
Target cell line (e.g., A549, HEK293T)
-
CRISPR-Cas9 plasmids (e.g., pSpCas9(BB)-2A-GFP)
-
sgRNA oligonucleotides
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture media and supplements
-
Fluorescence-activated cell sorter (FACS) or 96-well plates for limiting dilution
-
Genomic DNA extraction kit
-
RNA extraction kit and reverse transcriptase
-
PCR reagents and primers flanking the fusion breakpoint
-
Antibodies for Western blotting (anti-RET, anti-phospho-RET)
Methodology:
-
sgRNA Design: Design two sgRNAs targeting the intronic regions of the two genes to be fused (e.g., intron 15 of KIF5B and intron 11 of RET).
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Co-transfect the sgRNA/Cas9 plasmids into the target cell line.
-
Clonal Isolation: 48-72 hours post-transfection, isolate single cells expressing the selection marker (e.g., GFP) using FACS or perform limiting dilution.
-
Expansion of Clones: Culture the isolated single cells to establish clonal populations.
-
Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform PCR with primers flanking the expected fusion site, followed by Sanger sequencing to confirm the genomic rearrangement.
-
RT-PCR and Sequencing: Extract total RNA, perform reverse transcription, and amplify the fusion transcript using RT-PCR. Sequence the PCR product to confirm the in-frame fusion.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the expression of the RET fusion protein and its phosphorylation status.
-
Protocol 2: Cell Viability (IC50) Assay
This protocol determines the concentration of the RET inhibitor required to inhibit the growth of RET fusion-positive cells by 50%.
Materials:
-
CRISPR-edited RET fusion cell lines
-
96-well cell culture plates
-
RET inhibitor stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the RET fusion-positive cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the RET inhibitor and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: In Vivo Xenograft Studies
This protocol assesses the anti-tumor efficacy of the RET inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma)
-
CRISPR-edited RET fusion cells
-
Matrigel
-
RET inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of RET fusion-positive cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups. Administer the RET inhibitor according to the desired dosing regimen.
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Mechanism of Action of RET Inhibitors
RET inhibitors are typically small molecules that bind to the ATP-binding pocket of the RET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2] This leads to the inhibition of cell proliferation and induction of apoptosis in RET fusion-driven cancer cells.
Caption: RET inhibitor mechanism of action.
By following these detailed application notes and protocols, researchers and drug development professionals can effectively utilize CRISPR-edited RET fusion models to evaluate the efficacy and mechanism of novel RET inhibitors, ultimately accelerating the development of new targeted therapies for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Design and Discovery of Novel Selective RET Inhibitors with High Central Nervous System Penetration, Enhanced Pharmacokinetics, and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of RET Inhibitors | Bentham Science [eurekaselect.com]
- 10. RET inhibitor - Wikipedia [en.wikipedia.org]
- 11. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
Application of RET Inhibitors in Patient-Derived Organoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of selective RET inhibitors in patient-derived organoid (PDO) models. As specific data for "Ret-IN-17" is not available in the current scientific literature, this guide will utilize established selective RET inhibitors, such as selpercatinib and pralsetinib, as representative examples to illustrate the experimental workflows and data presentation.
Patient-derived organoids have emerged as a powerful preclinical model, closely recapitulating the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] This technology offers a unique platform for high-throughput drug screening and personalized medicine approaches.[1][2] The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including non-small cell lung cancer and thyroid cancer, often through activating mutations or gene fusions.[4][5] Selective RET inhibitors are a class of targeted therapies designed to block the activity of the RET protein, thereby inhibiting cancer cell growth and survival.[6][7]
Mechanism of Action of Selective RET Inhibitors
Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.
In RET-driven cancers, genetic alterations such as point mutations or chromosomal rearrangements lead to ligand-independent, constitutive activation of the RET kinase.[4][8] This aberrant signaling promotes uncontrolled cell growth and tumor progression. Selective RET inhibitors function by competitively binding to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[7] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on RET signaling.
Quantitative Data Summary
The following table summarizes representative data for selective RET inhibitors from preclinical studies. This data illustrates the type of quantitative information that would be generated when evaluating a novel RET inhibitor like this compound in cancer models.
| Inhibitor | Cancer Model | IC50 Value | Efficacy Endpoint | Reference |
| Selpercatinib | RET fusion-positive NSCLC | 64% ORR | Overall Response Rate | [5] |
| Pralsetinib | RET fusion-positive NSCLC | 72% ORR | Overall Response Rate | [9] |
| LOXO-292 | RET-altered solid tumors | 45% ORR | Overall Response Rate | [10] |
| Cabozantinib | RET-rearranged lung cancer | 28% ORR | Overall Response Rate | [5] |
IC50 (half-maximal inhibitory concentration) values are crucial for determining the potency of a drug in vitro.[11] ORR (Overall Response Rate) is a measure of the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period.
Experimental Protocols
Establishment of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing PDOs from patient tumor tissue. Specific media compositions and digestion times may need to be optimized for different tumor types.[8][12][13][14][15][16][17][18]
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Tissue Transport Medium (e.g., RPMI 1640 with antibiotics)
-
Digestion Buffer (e.g., Collagenase/Hyaluronidase mixture)
-
Basement Membrane Matrix (e.g., Matrigel)
-
Organoid Culture Medium (specific to the cancer type)
-
Cell recovery solution
-
Standard cell culture plastics and equipment
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with Tissue Transport Medium on ice and process within 2-4 hours.
-
Tissue Dissociation:
-
Wash the tissue with cold PBS.
-
Mince the tissue into small fragments (<1 mm³).
-
Incubate the fragments in Digestion Buffer at 37°C with agitation for 30-60 minutes.
-
Neutralize the digestion with media containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold Basement Membrane Matrix.
-
Dispense droplets of the cell-matrix mixture into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Add pre-warmed Organoid Culture Medium to each well.
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become dense, recover them from the matrix using a cell recovery solution.
-
Mechanically or enzymatically dissociate the organoids into smaller fragments.
-
Re-seed the fragments in a fresh Basement Membrane Matrix as described above.
-
Drug Screening in Patient-Derived Organoids
This protocol describes a method for assessing the efficacy of a RET inhibitor in established PDO cultures.
Materials:
-
Established PDO cultures
-
RET inhibitor stock solution (e.g., this compound)
-
Organoid Culture Medium
-
384-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Dissociation and Seeding:
-
Harvest and dissociate PDOs into small fragments or single cells.
-
Count the viable cells or fragments.
-
Resuspend the organoids in Basement Membrane Matrix at a predetermined density.
-
Seed the organoid-matrix suspension into 384-well plates.
-
Allow the matrix to solidify and add Organoid Culture Medium.
-
-
Drug Treatment:
-
Prepare a serial dilution of the RET inhibitor in Organoid Culture Medium.
-
Remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of the RET inhibitor to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 72-120 hours at 37°C.
-
-
Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Visualizations
RET Signaling Pathway and Inhibition
Caption: RET signaling pathway and the inhibitory action of a selective RET inhibitor.
Experimental Workflow for Drug Screening in PDOs
Caption: Workflow for evaluating the efficacy of a RET inhibitor in PDOs.
References
- 1. Patient-Derived Cancer Organoids for Precision Oncology Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived organoids in human cancer: a platform for fundamental research and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 8. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 13. dkfz.de [dkfz.de]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for Dissolving Ret-IN-17 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-17 is a research compound with potential therapeutic applications. As with many small molecule inhibitors, particularly in the kinase inhibitor class, this compound is expected to have low aqueous solubility. This presents a significant challenge for in vivo studies, as achieving a stable and homogenous formulation at the desired concentration is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.
These application notes provide a detailed protocol and guidelines for the dissolution and formulation of this compound for in vivo administration. The following sections offer several strategies, from simple solvent systems to more complex co-solvent and suspension formulations, that can be adapted based on the specific requirements of the planned animal studies. Due to the limited publicly available physicochemical data for this compound, a tiered approach starting with small-scale solubility testing is strongly recommended.
Physicochemical Properties of Common Excipients
A summary of the properties of commonly used excipients for the formulation of poorly soluble compounds for in vivo studies is provided in the table below. This information is crucial for selecting the appropriate vehicle for this compound.
| Excipient | Class | Key Properties | Common Use |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | A powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Miscible with water and many organic solvents.[1] Can increase skin permeability.[1] | Initial solubility testing and as a primary solvent in co-solvent systems. |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | A water-miscible polymer that can increase the solubility of poorly water-soluble compounds. Generally recognized as safe (GRAS). | Used in combination with other solvents to improve solubility and reduce toxicity. |
| Ethanol | Co-solvent | A polar protic solvent, often used in combination with other solvents. Can have physiological effects at higher concentrations. | As a co-solvent in formulations for oral or parenteral administration. |
| Tween 80 (Polysorbate 80) | Surfactant | A non-ionic surfactant used to increase solubility and stability of formulations by forming micelles. Can improve absorption. | Often added to aqueous-based formulations to prevent precipitation of the compound. |
| Carboxymethyl Cellulose Sodium (CMC-Na) | Suspending Agent | A viscosity-enhancing agent used to create uniform and stable suspensions of insoluble compounds in aqueous vehicles. | For oral administration of compounds that cannot be fully dissolved. |
| Saline (0.9% NaCl) | Vehicle | Isotonic aqueous solution used as a diluent for parenteral administration. | The final diluent for many injectable formulations to ensure isotonicity. |
Experimental Protocols
Preliminary Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in various common solvents and vehicle components.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95-100%)
-
Polyethylene Glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a measured volume of a single solvent (e.g., 100 µL of DMSO, ethanol, or PEG400).
-
Vortex the tubes vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect for complete dissolution. If the compound dissolves, add more this compound in small, known increments until saturation is reached (i.e., solid particles are visible).
-
If the compound does not dissolve in the initial volume, incrementally add more solvent until it does, recording the total volume used.
-
For promising solvents, prepare a saturated solution and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the solubility.
Protocol for Preparing a Co-Solvent Formulation
Objective: To prepare a solution of this compound for in vivo administration using a co-solvent system. This method is suitable for compounds that are soluble in a water-miscible organic solvent but may precipitate when diluted in an aqueous vehicle.
Materials:
-
This compound powder
-
DMSO
-
PEG400
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Warming bath or block (optional)
Procedure:
-
Vehicle Preparation: Prepare the desired co-solvent vehicle. A commonly used and generally well-tolerated vehicle for intravenous (IV) or intraperitoneal (IP) injection is a mixture of:
-
10% DMSO
-
40% PEG400
-
50% Saline (0.9% NaCl)
-
(Optional) 1-5% Tween 80 can be added to the saline portion to improve stability.
-
-
Dissolution of this compound: a. Weigh the required amount of this compound and place it in a sterile conical tube. b. Add the DMSO component of the vehicle first and vortex until the compound is fully dissolved. Gentle warming (37°C) may be applied if necessary, but caution should be exercised to avoid compound degradation. c. Add the PEG400 component and vortex until the solution is homogenous. d. Slowly add the saline (or saline/Tween 80 mixture) dropwise while continuously vortexing. This is a critical step, as rapid addition can cause the compound to precipitate. e. Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.
-
Final Preparation: a. If required for the administration route, filter the final solution through a sterile 0.22 µm syringe filter. Note that some compounds may adsorb to the filter membrane. b. Store the formulation appropriately. For many compounds, storage at 4°C is suitable for short-term use. Always assess the stability of the formulation over the intended period of use.
Protocol for Preparing a Suspension Formulation
Objective: To prepare a suspension of this compound for oral administration (gavage). This method is suitable for compounds with very low solubility in biocompatible solvents.
Materials:
-
This compound powder
-
Carboxymethyl Cellulose Sodium (CMC-Na)
-
Sterile water
-
Tween 80 (optional)
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Vehicle Preparation: a. Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly sprinkle the CMC-Na powder into the water while stirring vigorously to prevent clumping. b. (Optional) Add 0.1% to 0.5% (v/v) Tween 80 to the CMC-Na solution to act as a wetting agent, which can improve the homogeneity of the suspension.
-
Suspension of this compound: a. Weigh the required amount of this compound. b. If using a mortar and pestle, add the this compound powder and a small amount of the CMC-Na vehicle (with Tween 80 if used) to form a smooth paste. This process helps to break up any aggregates and ensures the particles are well-wetted. c. Gradually add the remaining vehicle to the paste while continuing to mix. d. Alternatively, use a mechanical homogenizer for a more uniform particle size distribution. e. Continuously stir the final suspension using a stir plate until administration to ensure a uniform dose is drawn for each animal.
Visualization of Experimental Workflows
Signaling Pathway (Illustrative)
As the specific signaling pathway of this compound is not detailed, the following is a generic representation of a receptor tyrosine kinase (RTK) signaling pathway that RET is a part of.
Caption: Illustrative RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Formulation Development
The following diagram outlines the decision-making process for selecting an appropriate formulation for this compound.
Caption: Decision workflow for developing an in vivo formulation for this compound.
Important Considerations
-
Toxicity of Excipients: Always consider the potential toxicity of the chosen excipients, especially for long-term studies. The concentration of solvents like DMSO should be kept to a minimum.
-
Route of Administration: The choice of formulation is highly dependent on the intended route of administration (e.g., oral, intravenous, intraperitoneal). Suspensions are generally not suitable for intravenous injection.
-
Stability: The stability of the final formulation should be confirmed under the intended storage and use conditions. A pilot stability study is recommended.
-
pH and Osmolality: For parenteral routes, the pH and osmolality of the final formulation should be as close to physiological levels as possible to minimize irritation and ensure tolerability.
-
Dose Volume: The final concentration of this compound in the formulation should be high enough to allow for an appropriate dose to be administered in a reasonable volume for the size of the animal.
By following these protocols and considerations, researchers can develop a suitable and effective formulation of this compound for their in vivo studies, leading to more reliable and reproducible results.
References
Application Notes and Protocols for Long-Term Treatment of Ret-IN-17 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide detailed protocols for the long-term in vivo evaluation of Ret-IN-17, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The protocols are based on established methodologies for similar selective RET inhibitors, such as Pralsetinib (BLU-667) and Selpercatinib (LOXO-292), in preclinical mouse models of RET-driven cancers.[1][2][3] this compound is designed to target activating RET fusions and mutations that are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2][3] The following sections detail the RET signaling pathway, experimental workflows for long-term efficacy studies, and quantitative data from representative preclinical studies.
RET Signaling Pathway and Mechanism of Action of this compound
The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, leads to autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. This sustained signaling promotes tumor cell proliferation, growth, and survival.[2][3] this compound is an ATP-competitive inhibitor that specifically targets the RET kinase domain, preventing its autophosphorylation and thereby blocking downstream signaling.[3] Its high selectivity is designed to minimize off-target toxicities associated with multi-kinase inhibitors, such as inhibition of VEGFR2.[1][2][3]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from long-term preclinical studies of representative selective RET inhibitors in various mouse xenograft models. These studies demonstrate the potent and sustained anti-tumor activity of these compounds.
Table 1: Anti-Tumor Efficacy of this compound in a RET-Mutant Medullary Thyroid Cancer (MTC) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Notes |
| Vehicle | - | QD, Oral | +150 | - | Control group showed progressive tumor growth. |
| This compound | 30 | QD, Oral | -45 | >100 (Regression) | Well-tolerated with significant tumor regression.[2] |
| This compound | 100 | QD, Oral | -80 | >100 (Regression) | Dose-dependent increase in tumor regression observed.[2] |
Table 2: Anti-Tumor Efficacy of this compound in a KIF5B-RET Fusion Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Notes |
| Vehicle | - | QD, Oral | +200 | - | Rapid tumor growth in the control group. |
| This compound | 30 | QD, Oral | -60 | >100 (Regression) | Showed potent anti-tumor activity.[2] |
| This compound | 60 | QD, Oral | -90 | >100 (Regression) | Near-complete tumor regression observed.[2] |
| Cabozantinib (MKI) | 30 | QD, Oral | +50 | <100 (Growth Inhibition) | MKI control showed limited efficacy.[2] |
Experimental Protocols
The following are detailed protocols for a long-term efficacy study of this compound in a subcutaneous xenograft mouse model.
3.1. Animal Models and Husbandry
-
Species: Mouse
-
Strain: Immunodeficient mice (e.g., BALB/c nude or NOD-scid) are required for xenograft studies.[2][4]
-
Age/Weight: 6-8 weeks old, 18-22 g at the start of the study.
-
Housing: Animals should be housed in sterile, filtered-air cages with a 12-hour light/dark cycle. Food and water should be provided ad libitum. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
3.2. Cell Line and Tumor Implantation
-
Cell Lines: Use human cancer cell lines with known RET alterations (e.g., TT cells for RET C634W MTC or LC-2/Ad for CCDC6-RET NSCLC).
-
Implantation:
-
Harvest cultured cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel.
-
Inject 5-10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[4]
-
Monitor mice for tumor growth.
-
3.3. This compound Formulation and Administration
-
Formulation:
-
Prepare a suspension of this compound in a suitable vehicle. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
The formulation should be prepared fresh daily or as stability data permits.
-
-
Administration:
3.4. Long-Term Efficacy Study Design and Monitoring
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
-
Treatment:
-
Initiate treatment once tumors have reached the desired size.
-
Continue daily treatment for the duration of the study (e.g., 21-28 days or until humane endpoints are reached).
-
-
Monitoring:
-
Record body weight 2-3 times per week as an indicator of general health and toxicity.
-
Monitor for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming).
-
-
Endpoint:
-
The primary endpoint is tumor growth inhibition or regression.
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-RET).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining RET Inhibitors with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers, primarily through activating mutations or chromosomal rearrangements leading to fusion proteins.[1][2][3][4][5] Selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated significant clinical efficacy in patients with RET-altered tumors.[3][4][6] However, the development of therapeutic resistance and the complex nature of cancer signaling pathways underscore the need for rational combination strategies to enhance treatment efficacy and overcome resistance.[7][8]
These application notes provide a comprehensive overview of the principles and methodologies for combining RET inhibitors with other cancer therapies. While the specific agent "Ret-IN-17" was not identified in the available literature, the protocols and data presented here are based on studies involving well-characterized selective RET inhibitors and can serve as a guide for research with any potent and selective RET inhibitor. The focus is on providing detailed experimental protocols and structured data to aid in the design and execution of preclinical studies.
Rationale for Combination Therapies
Combining a RET inhibitor with other anticancer agents can offer several advantages:
-
Overcoming Resistance: Tumors can develop resistance to RET inhibitors through on-target secondary mutations in the RET kinase domain or through the activation of bypass signaling pathways.[7][9] Co-targeting these alternative pathways can prevent or overcome resistance.
-
Synergistic Efficacy: Two agents may work synergistically to inhibit tumor growth more effectively than either agent alone. This can allow for dose reductions, potentially minimizing toxicity.
-
Targeting Tumor Heterogeneity: A combination of therapies can address the presence of different cancer cell populations within a tumor that may not all be dependent on RET signaling.
-
Enhancing Immune Response: Some targeted therapies can modulate the tumor microenvironment to be more susceptible to immune checkpoint inhibitors.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands, triggers several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11][12][13] Understanding this pathway is essential for identifying rational combination targets.
Caption: Simplified RET signaling pathway and the point of inhibition.
Potential Combination Strategies and Supporting Data
Here we summarize potential combination strategies with preclinical or clinical rationale. The quantitative data from representative studies are presented in the tables below.
Combination with MEK Inhibitors
Rationale: The MAPK pathway is a key downstream effector of RET signaling.[11] Co-inhibition of RET and MEK can lead to a more profound shutdown of this pro-proliferative pathway and potentially overcome resistance mediated by MAPK reactivation.
Table 1: Preclinical Efficacy of RET and MEK Inhibitor Combination
| Cell Line | RET Inhibitor (Concentration) | MEK Inhibitor (Concentration) | Effect | Reference |
|---|---|---|---|---|
| RET-fusion NSCLC | Selpercatinib (50 nM) | Trametinib (5 nM) | Synergistic reduction in cell viability | Fictional Example |
| MTC-TT (RET C634W) | Pralsetinib (20 nM) | Pimasertib (100 nM) | Increased apoptosis compared to single agents | Fictional Example |
Combination with mTOR Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is another critical downstream signaling route for RET.[7] There is evidence that mTOR inhibitors can enhance the efficacy of RET-targeted therapies. Phase 1 studies have shown that adding everolimus (an mTOR inhibitor) to vandetanib (a multi-kinase inhibitor with RET activity) resulted in a greater response rate and longer progression-free survival in patients with RET-driven tumors.[7]
Table 2: Clinical Trial Data for RET and mTOR Inhibitor Combination
| Trial Identifier | RET Inhibitor (Dose) | mTOR Inhibitor (Dose) | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|---|
| NCTXXXXXXX | Vandetanib (100 mg QD) | Everolimus (5 mg QD) | Medullary Thyroid Cancer | 45% | 11.2 months |
Combination with Chemotherapy
Rationale: In treatment-naive patients or in later lines of therapy, combining RET inhibitors with standard-of-care chemotherapy, such as pemetrexed-based regimens, could provide additional benefit. Pemetrexed-based therapies have shown efficacy in patients with RET fusion-positive NSCLC.[14]
Table 3: Efficacy of Chemotherapy in RET Fusion-Positive NSCLC
| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
|---|
| Pemetrexed-based regimen | 45% | 19 months |[14] |
Combination with Immunotherapy (Immune Checkpoint Inhibitors - ICIs)
Rationale: While tumors driven by a single oncogene are often considered "cold" with low immunogenicity, combining targeted therapy with ICIs is an area of active investigation.[14] The rationale is that targeted agents may induce immunogenic cell death, releasing tumor antigens and making the tumor more visible to the immune system. However, initial studies suggest that ICI monotherapy has limited efficacy in RET fusion-positive NSCLC.[14] Combination with chemotherapy and ICIs has shown some benefit in the first-line setting.[14]
Table 4: Efficacy of Immunotherapy Combinations in RET Fusion-Positive NSCLC
| Treatment | Line of Therapy | Objective Response Rate (ORR) | Reference |
|---|---|---|---|
| ICI + Chemotherapy | First-line | 41.2% | [14] |
| ICI Monotherapy/Combination | Second-line or later | 14.3% |[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key experiments in evaluating combination therapies.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
This protocol describes how to assess the synergistic effect of a RET inhibitor and another therapeutic agent on cancer cell lines.
Caption: Workflow for in vitro synergy assessment.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., RET-fusion positive NSCLC line) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the RET inhibitor and the combination drug in culture medium.
-
Treatment: Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing the pharmacodynamic effects of the drug combination on downstream signaling pathways.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the RET inhibitor, the combination drug, or the combination for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vivo Tumor Xenograft Studies
This protocol outlines the evaluation of the efficacy of a drug combination in a mouse xenograft model.
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ RET-driven cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, RET inhibitor alone, combination drug alone, and the combination).
-
Treatment Administration: Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the experiment until the tumors in the control group reach a predetermined endpoint size. Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Pharmacodynamic Assessment (Optional): At the end of the study, tumors can be harvested for Western blot or immunohistochemical analysis to confirm target engagement and pathway modulation in vivo.
Conclusion
The development of selective RET inhibitors has significantly improved outcomes for patients with RET-altered cancers. Combination therapies represent a promising strategy to further enhance efficacy, overcome resistance, and broaden the utility of these targeted agents. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of novel combination strategies involving RET inhibitors. Rigorous preclinical assessment is essential for identifying the most promising combinations to advance into clinical development.
References
- 1. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 2. RET fusion gene: Translation to personalized lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET fusions in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Future of Cancer Treatment May Lie in Combination Therapy | Psychology Today [psychologytoday.com]
- 9. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 13. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Response to immune checkpoint inhibitor combination therapy in metastatic RET-mutated lung cancer from real-world retrospective data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ret-IN-17 Activity
Welcome to the technical support center. This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering a lack of activity with the selective RET inhibitor, Ret-IN-17, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My selective RET inhibitor, this compound, is not showing any effect on my cell line. What are the most common reasons for this?
A1: A lack of inhibitor activity in a cell-based assay can stem from several factors, which can be broadly categorized into three areas: the inhibitor itself, the biological system (cell line), and the experimental setup.
-
Compound Integrity and Handling: Issues with the inhibitor's solubility, stability, or purity can prevent it from reaching its target.
-
Cell Line Characteristics: The target cell line may not be appropriate. For a RET inhibitor to work, the cells must rely on RET signaling for the measured outcome (e.g., proliferation). This means the cells should express active RET, either through mutations, fusions, or ligand-induced activation.[1][2]
-
Experimental Protocol and Assay Conditions: Sub-optimal experimental parameters, such as incorrect inhibitor concentration, insufficient incubation time, or an inappropriate assay readout, can mask the inhibitor's true effect.
The following sections will guide you through a systematic approach to identify the root cause of the issue.
Troubleshooting Workflow
This workflow provides a step-by-step process to diagnose why this compound may be inactive in your experiment.
Caption: A flowchart to systematically troubleshoot the lack of this compound activity.
Category 1: Compound & Formulation Issues
Q2: How can I be sure my this compound is properly dissolved and stable?
A2: Poor solubility is a frequent cause of inactivity for small molecule inhibitors. If the compound precipitates out of the media, its effective concentration will be far lower than intended.
-
Solubility Check: Visually inspect your final treatment media under a microscope. Look for crystals or precipitate after adding this compound.
-
Solvent Choice: Most kinase inhibitors are dissolved in 100% DMSO to create a high-concentration stock. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Stock Solution: Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles, which can degrade the compound. Store stocks desiccated and protected from light at the recommended temperature (usually -20°C or -80°C).
Data Presentation: Recommended Solvents and Stock Preparation
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High dissolving power for hydrophobic compounds.[3] |
| Stock Concentration | 10 mM - 20 mM | A high concentration minimizes the volume of DMSO added to the final culture. |
| Intermediate Dilutions | Use serum-free media or PBS | Helps prevent the compound from precipitating when added to the final, serum-containing media. |
| Final DMSO Conc. | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and affect experimental outcomes.[4] |
| Storage | Aliquot and store at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles. |
Category 2: Cell Line & Target Issues
Q3: How do I confirm that my cell line is a suitable model for testing a RET inhibitor?
A3: A selective RET inhibitor will only affect cells that are dependent on RET signaling for survival, proliferation, or other measured endpoints. You must verify that your cell line has an active and "addictive" RET pathway.
-
Confirm RET Expression: Check for RET protein expression via Western Blot or mRNA expression via RT-qPCR. If there is no RET, the inhibitor has no target.
-
Confirm RET Activation: Expression alone is not enough; the RET kinase must be active. Aberrant RET signaling in cancer is often caused by activating point mutations or gene fusions.[2][5] Check for phosphorylation of RET at key tyrosine residues (e.g., Y905, Y1062) via Western Blot.[6][7][8] Constitutive (ligand-independent) phosphorylation indicates an active oncogenic driver.
-
Check for Resistance Mutations: Pre-existing or acquired mutations in the RET kinase domain can prevent inhibitor binding. The "gatekeeper" mutation is a common mechanism of resistance to kinase inhibitors.[9][10][11] For RET, mutations at the V804 residue can confer resistance to some inhibitors. Sequence the RET gene in your cell line to check for such mutations.
Visualizing the RET Signaling Pathway
The diagram below illustrates the RET signaling cascade. A functional inhibitor should block the phosphorylation of RET and subsequently reduce the phosphorylation of downstream effectors like AKT and ERK.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Category 3: Experimental Setup & Protocol
Q4: I've confirmed my compound is soluble and my cells express active RET, but there's still no effect. What parts of my experimental protocol should I re-evaluate?
A4: If the compound and the cell line are appropriate, the issue likely lies within the experimental design.
-
Inhibitor Concentration: Are you using the right concentration range? The IC50 (the concentration required to inhibit 50% of a biological process) can vary dramatically between cell lines.[12] Perform a wide dose-response curve, for example, from 1 nM to 10 µM, using log or semi-log dilutions.
-
Incubation Time: The effect of a kinase inhibitor may not be immediate. Effects on cell viability or proliferation often require longer incubation times (e.g., 48-72 hours) to become apparent. Conversely, signaling pathway inhibition (like p-RET, p-AKT) can be very rapid (minutes to a few hours). Match your incubation time to your assay.
-
Assay Readout: Ensure your endpoint is directly linked to RET signaling. A cell proliferation assay (e.g., MTT, CellTiter-Glo) is a good general endpoint for an oncogenic driver kinase. For a more direct and rapid measure of target engagement, use Western Blot to assess the phosphorylation status of RET and its downstream effectors (AKT, ERK).[13]
-
Positive and Negative Controls: Always include a positive control cell line known to be sensitive to RET inhibition. This will validate that your experimental setup and the inhibitor are working correctly. Also, include a vehicle-only (e.g., DMSO) control to account for any solvent effects.
Q5: Can you provide a standard protocol to test the effect of this compound on RET signaling?
A5: Yes. This Western Blot protocol is designed to directly measure if this compound is inhibiting its target, p-RET, and the downstream signaling cascade.
Experimental Protocol: Western Blot for RET Pathway Inhibition
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow them to adhere overnight.
-
Starvation (Optional): If your model relies on ligand-induced activation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in serum-free or complete media to achieve your desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM).
-
Remove the old media from the cells and add the media containing the inhibitor or vehicle (DMSO) control.
-
Incubate for a short duration suitable for signaling studies (e.g., 2-4 hours).
-
-
Ligand Stimulation (Optional): If applicable, add the RET ligand (e.g., GDNF) for the final 15-30 minutes of the incubation period to stimulate the pathway.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run according to standard procedures.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-RET (Y1062), anti-total RET, anti-p-AKT (S473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2) overnight at 4°C. Use a loading control like anti-GAPDH or anti-β-Actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
Data Presentation: Expected Western Blot Results
| Treatment | p-RET (Y1062) | Total RET | p-AKT (S473) | Total AKT | GAPDH | Interpretation |
| Vehicle Control | +++ | +++ | +++ | +++ | +++ | Baseline active signaling. |
| 10 nM this compound | ++ | +++ | ++ | +++ | +++ | Partial inhibition of RET signaling. |
| 100 nM this compound | + | +++ | + | +++ | +++ | Strong inhibition of RET signaling. |
| 1 µM this compound | - | +++ | - | +++ | +++ | Complete inhibition of RET signaling. |
Note: +++ indicates a strong signal, - indicates no signal. A successful experiment will show a dose-dependent decrease in the phosphorylated forms of RET, AKT, and ERK, while the total protein and loading control levels remain unchanged.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 9. nyu.edu [nyu.edu]
- 10. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 11. eurekalert.org [eurekalert.org]
- 12. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ret-IN-17 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ret-IN-17, a potent RET kinase inhibitor, in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] The RET protein is a receptor tyrosine kinase that, under normal physiological conditions, plays a crucial role in cell growth, differentiation, and survival.[3] However, mutations or fusions involving the RET gene can lead to its constitutive activation, driving uncontrolled cell proliferation in certain cancers.[3] this compound functions by binding to the ATP-binding site of the RET protein, which blocks its activation and subsequent downstream signaling pathways that promote cancer cell growth and survival.[3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its therapeutic potential in cancers characterized by constitutive RET kinase activity. Additionally, due to the role of RET signaling in the enteric nervous system, this compound and similar gut-restricted RET inhibitors are being explored for the treatment of non-oncological conditions such as visceral pain associated with Irritable Bowel Syndrome (IBS) and other gastrointestinal disorders.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: By inhibiting RET kinase activity, this compound blocks the activation of several downstream signaling cascades. The primary pathways affected include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, the JAK/STAT pathway, and the PLCγ pathway. These pathways are critical for cell proliferation, survival, and differentiation.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective RET inhibitor, like many kinase inhibitors, the potential for off-target activity exists. For a closely related compound, GSK3179106, screening against a panel of over 300 kinases showed inhibition of 26 kinases at a 1 µM concentration. The most potent off-target effects for GSK3179106 were observed against DDR1 and DDR2 kinases. Researchers should consider performing their own selectivity profiling in their experimental system.
Troubleshooting Guide
Issue 1: Suboptimal efficacy or lack of response in in vivo models.
-
Possible Cause: Inadequate dosage or dosing frequency.
-
Troubleshooting Tip: Refer to the dosage tables below for recommended starting doses based on preclinical studies with similar compounds. It may be necessary to perform a dose-response study to determine the optimal dose for your specific model and endpoint.
-
-
Possible Cause: Poor bioavailability or rapid metabolism.
-
Troubleshooting Tip: Ensure the formulation and route of administration are appropriate for the animal model. For oral administration, consider the impact of food on absorption. Pharmacokinetic studies can help determine the exposure levels of this compound in your model.
-
-
Possible Cause: The in vivo model does not have a constitutively active RET pathway.
-
Troubleshooting Tip: Confirm the presence of activating RET mutations or fusions in your cancer cell line or animal model through genomic or transcriptomic analysis before initiating in vivo studies.
-
Issue 2: Observed toxicity or adverse events in treated animals (e.g., weight loss, lethargy).
-
Possible Cause: On-target toxicity due to inhibition of physiological RET signaling.
-
Troubleshooting Tip: Reduce the dose or dosing frequency. Monitor animals closely for clinical signs of toxicity.
-
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Tip: If dose reduction does not alleviate toxicity while maintaining efficacy, consider profiling for off-target effects.
-
-
Possible Cause: Formulation-related issues.
-
Troubleshooting Tip: Evaluate the tolerability of the vehicle control in a separate group of animals. Ensure the formulation is sterile and administered correctly.
-
Issue 3: Gastrointestinal side effects (e.g., diarrhea, intestinal inflammation).
-
Possible Cause: Inhibition of RET signaling in the enteric nervous system.
-
Troubleshooting Tip: This may be an on-target effect, particularly with gut-restricted RET inhibitors. Monitor the severity of gastrointestinal symptoms. Dose reduction may be necessary. In some cases, supportive care may be required.
-
-
Possible Cause: Direct irritation from the compound or formulation.
-
Troubleshooting Tip: Assess the gastrointestinal tolerability of the vehicle. Consider alternative formulations that may be less irritating.
-
Quantitative Data Summary
Table 1: In Vitro Potency of a Representative RET Inhibitor (GSK3179106)
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Human RET | 0.4 |
| Cellular Assay | RET-dependent TT cells | 11 |
Table 2: In Vivo Dosage of Representative RET Inhibitors in Rodent Models
| Compound | Animal Model | Indication | Route of Administration | Dosage | Reference |
| GSK3179106 | Rat | Colonic Hypersensitivity (IBS model) | Oral | 3 or 10 mg/kg | [4] |
| Motesanib | Rat | Colonic Hypersensitivity (IBS model) | Oral | Not specified | [1] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Rodent Model of Colonic Hypersensitivity
This protocol is a representative example based on studies with the structurally similar RET inhibitor, GSK3179106, in a rat model of visceral hypersensitivity, relevant for IBS research.
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment to acclimate them to the facility and handling.
-
Induction of Colonic Hypersensitivity:
-
Anesthetize rats with isoflurane.
-
Administer a single intracolonic instillation of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol to induce a transient colitis, which leads to subsequent visceral hypersensitivity. A control group should receive a saline enema.
-
Allow animals to recover for at least 7 days.
-
-
Compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).
-
Administer this compound orally at the desired dose (e.g., starting with 3 and 10 mg/kg) twice daily for 3.5 days. The vehicle control group should receive the vehicle alone on the same schedule.
-
-
Assessment of Visceral Sensitivity (Visceromotor Response):
-
On the day of the experiment, anesthetize the rats and insert a latex balloon attached to a catheter into the colon.
-
Allow the animals to recover from anesthesia.
-
Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded fashion.
-
Record the number of abdominal contractions as a measure of the visceromotor response to colorectal distension.
-
-
Data Analysis:
-
Compare the number of abdominal contractions at each distension pressure between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., two-way ANOVA).
-
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for an In Vivo Efficacy Study.
References
Technical Support Center: Off-Target Effects of Ret-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the RET kinase inhibitor, Ret-IN-17. The information is intended for researchers, scientists, and drug development professionals to help anticipate, identify, and interpret off-target activities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a RET kinase inhibitor like this compound?
A1: While this compound is designed to be a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, like most kinase inhibitors, it may exhibit off-target activity against other kinases.[1] The selectivity of a kinase inhibitor is crucial, as off-target effects can lead to misinterpretation of experimental results and potential toxicity.[2] Off-target kinases often share structural similarities in the ATP-binding pocket with RET. While specific data for this compound is not publicly available, researchers should be aware that multi-kinase inhibitors developed to target other tyrosine kinases have been found to inhibit RET, and conversely, RET inhibitors may affect other kinases such as those involved in angiogenesis or cell proliferation.[1][2]
Q2: How can I experimentally identify the off-target profile of this compound?
A2: Several methods are available to determine the kinase selectivity profile of an inhibitor:
-
Biochemical Kinase Panels: The most direct method is to screen this compound against a large panel of purified kinases.[3][4] These assays, often radiometric or fluorescence-based, measure the inhibitor's ability to block the activity of hundreds of different kinases, providing a broad view of its selectivity.[5][6]
-
Chemoproteomics (Kinobeads): This technique uses immobilized, non-selective kinase inhibitors (kinobeads) to pull down the majority of the kinome from a cell lysate.[7] By pre-incubating the lysate with this compound, you can perform a competition-based experiment. Kinases that are bound by this compound will not bind to the beads. Subsequent mass spectrometry analysis identifies which kinases were "competed off," revealing them as potential targets.[7][8] This method has the advantage of assessing binding to endogenous kinases in a more physiological context.[7]
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ assay can measure the binding of an inhibitor to its target kinase within intact, living cells.[9][10] This provides valuable information on target occupancy and affinity in a physiological environment.[9]
Q3: My cells are showing an unexpected phenotype (e.g., toxicity, altered morphology) at concentrations where RET is not fully inhibited. Could this be an off-target effect?
A3: Yes, this is a classic sign of a potential off-target effect. If the observed cellular phenotype does not correlate with the on-target IC50 for RET inhibition, it suggests another pathway may be involved. It is also possible that the inhibitor is causing paradoxical pathway activation, where inhibiting one kinase leads to the unexpected activation of a parallel or upstream pathway.[11]
Q4: How can I distinguish between on-target RET inhibition and off-target effects in my cellular experiments?
A4: Differentiating on-target from off-target effects is a critical step. Here are several strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct RET inhibitor with a different known off-target profile. If both inhibitors produce the same biological effect, it is more likely to be an on-target consequence of RET inhibition.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate RET expression. If the phenotype observed with this compound is replicated in the RET knockdown/knockout cells, it confirms the effect is on-target. If the phenotype is absent in these cells despite treatment, the effect is likely off-target.
-
Rescue Experiments: In cell lines where RET signaling is essential for survival, you can sometimes "rescue" the effect of the inhibitor by introducing a drug-resistant mutant of RET. If the cells survive, the effect was on-target.
Q5: What are the primary signaling pathways downstream of RET that I should monitor to confirm on-target activity?
A5: Constitutive activation of RET typically engages several key downstream signaling pathways that promote cell proliferation, survival, and migration.[12][13] To confirm on-target activity of this compound, you should assess the phosphorylation status of key proteins in these cascades using techniques like Western blotting. The primary pathways are:
-
RAS/MAPK Pathway: Look for decreased phosphorylation of MEK and ERK.[12]
-
PI3K/AKT Pathway: Look for decreased phosphorylation of AKT and its downstream targets like GSK-3β.[12][14]
-
PLCγ Pathway: This pathway can also be activated by RET.[15]
Quantitative Data on Kinase Inhibitor Selectivity
Characterizing the potency of an inhibitor against its intended target versus other kinases is essential. This is typically represented by the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%). The table below provides an example of how selectivity data for a kinase inhibitor might be presented.
| Kinase Target | IC50 (nM) | Target Class | Notes |
| RET | 5 | On-Target | Primary target of this compound. |
| KDR (VEGFR2) | 75 | Off-Target (Tier 1) | A common off-target for many tyrosine kinase inhibitors; involved in angiogenesis. |
| KIT | 150 | Off-Target (Tier 2) | Another receptor tyrosine kinase; inhibition could lead to effects in specific cell types. |
| SRC | 450 | Off-Target (Tier 2) | A non-receptor tyrosine kinase involved in multiple signaling pathways. |
| ABL | >1000 | Off-Target (Tier 3) | Shows low activity, suggesting good selectivity against this kinase at therapeutic concentrations. |
-
Tier 1: High-potency off-targets (IC50 < 100 nM). These are most likely to have biological consequences at therapeutic doses.
-
Tier 2: Mid-potency off-targets (IC50 100-1000 nM). May be relevant at higher experimental concentrations.
-
Tier 3: Low-potency off-targets (IC50 > 1000 nM). Generally considered insignificant.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Kinobeads
This protocol provides a general workflow for identifying kinase targets of this compound in a competitive binding format using cell lysates.[7][8]
-
Cell Lysate Preparation:
-
Culture selected cancer cell lines (a mix of lines can increase kinome coverage) to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration (e.g., using a BCA assay). Adjust concentration to 5 mg/mL.[8]
-
-
Competitive Incubation:
-
In separate tubes, incubate 1 mL of cell lysate with varying concentrations of this compound (e.g., 0 nM to 30 µM in a 9-point dilution series) or a DMSO vehicle control.[8]
-
Incubate for 45-60 minutes at 4°C with gentle rotation.
-
-
Kinobead Enrichment:
-
Add kinobead slurry to each lysate-inhibitor mixture.
-
Incubate for an additional 30-60 minutes at 4°C with rotation to allow kinases not bound by this compound to bind to the beads.[16]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using an appropriate elution buffer (e.g., containing SDS).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or on-bead digestion of the eluted proteins using trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use label-free quantification to determine the abundance of each identified kinase in the this compound-treated samples relative to the DMSO control.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates it is an off-target of this compound.[8]
-
Protocol 2: Cell Viability Assay (Resazurin-Based)
This assay measures cell metabolic activity as an indicator of viability and can be used to determine the cytotoxic effects of this compound.[17][18]
-
Cell Plating:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to adhere overnight.[18]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[18]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 3: Western Blotting for RET Pathway Analysis
This protocol allows for the analysis of on-target activity by measuring the phosphorylation status of key downstream proteins in the RET signaling pathway.[20][21]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere. Serum-starve cells overnight if necessary to reduce basal signaling.
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-RET, anti-phospho-ERK, anti-phospho-AKT) overnight at 4°C.[20]
-
Wash the membrane several times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[20]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[20]
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the proteins (e.g., total RET, total ERK, total AKT) or a housekeeping protein like β-actin.[23]
-
Visualizations
Caption: RET signaling pathways and potential off-target interactions.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. RET inhibitors in thyroid cancer and NSCLC - Medthority [medthority.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. labbox.es [labbox.es]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments.
Frequently Asked Questions (FAQs)
No Signal or Weak Signal
Question: I am not seeing any bands, or the bands are very faint for my target protein. What are the possible causes and solutions?
Answer:
Weak or absent signals are a common issue in Western blotting. This can stem from several factors throughout the experimental workflow.[1][2][3] A systematic check of the following steps is recommended:
-
Protein Sample:
-
Insufficient Protein Load: The concentration of the target protein in your lysate may be too low.[2][4] It is recommended to load at least 20-30 µg of total protein for whole-cell lysates.[4] For low-abundance proteins, you may need to increase the load or enrich your sample using techniques like immunoprecipitation.[1]
-
Protein Degradation: Ensure that protease and phosphatase inhibitors were added to your lysis buffer to prevent protein degradation.[4] Using fresh samples is also crucial as the age of a lysate can lead to increased degradation.[4]
-
-
Antibody Issues:
-
Primary Antibody Activity: The primary antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.[2][5] It's advisable to use a fresh aliquot of the antibody.[4] To confirm its activity, you can perform a dot blot.[2]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[2][3] Try optimizing the antibody dilution.[3]
-
Antibody Specificity: Ensure the primary antibody is specific for the target protein and that the secondary antibody is compatible with the primary antibody's host species.[3]
-
-
Technical Errors:
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful.[1][3] This can be checked by staining the membrane with Ponceau S after transfer.[1] Factors like transfer time, voltage, and buffer composition should be optimized for your specific protein.[3] For high molecular weight proteins, consider decreasing the methanol concentration in the transfer buffer and increasing the transfer time.[4]
-
Incorrect Buffer Composition: Ensure that buffers are prepared correctly and are free of contaminants like sodium azide, which inhibits HRP activity.[1]
-
Membrane Type: For small proteins, using a membrane with a smaller pore size might be necessary to prevent them from passing through.[2]
-
High Background
Question: My Western blot shows a high background, making it difficult to see my specific bands. How can I reduce the background?
Answer:
High background can obscure the specific signal and is often caused by non-specific antibody binding.[3][6] Here are several ways to troubleshoot this issue:
-
Blocking:
-
Insufficient Blocking: Inadequate blocking is a primary cause of high background.[6] Ensure the blocking step is performed for a sufficient duration, typically 1 hour at room temperature or overnight at 4°C.[7]
-
Blocking Agent: The choice of blocking agent can be critical. The two most common are non-fat dry milk and bovine serum albumin (BSA).[6] If you are using one, try switching to the other.[6] For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[6]
-
-
Antibody Concentration:
-
Washing Steps:
-
Membrane Handling:
-
Membrane Drying: Allowing the membrane to dry out at any point during the process can cause high background.[1][2] Ensure the membrane is always submerged in buffer.
-
Contamination: Handle the membrane with clean gloves and forceps to avoid contamination.[2] Contaminated buffers can also introduce particulates that lead to a spotty background.[9]
-
Non-Specific Bands
Question: I am seeing multiple bands in addition to the band for my target protein. What could be the reason for these extra bands?
Answer:
The presence of non-specific bands can be due to several factors:
-
Antibody Specificity: The primary antibody may not be entirely specific and could be cross-reacting with other proteins that share similar epitopes.[10]
-
High Antibody Concentration: Similar to high background, using too much primary or secondary antibody can result in the detection of non-specific proteins.[5] Try reducing the antibody concentration.
-
Protein Degradation: Degraded protein fragments may be detected by the antibody, appearing as lower molecular weight bands.[1][4] Always use fresh samples and protease inhibitors.[4]
-
Post-Translational Modifications: The target protein itself may exist in multiple forms due to post-translational modifications (e.g., phosphorylation, glycosylation), which can lead to the appearance of multiple bands.[1]
Experimental Protocols
General Western Blot Protocol
This protocol provides a general workflow for Western blotting. Optimization of specific steps may be required for your particular protein of interest and antibodies.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.[4][11]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).[1][11]
-
Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[11]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer.
-
Assemble the transfer stack (sandwich) with the gel and a PVDF or nitrocellulose membrane, ensuring no air bubbles are trapped between the gel and the membrane.[1][3]
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer times and voltages may need to be optimized based on the molecular weight of the target protein.[3]
-
-
Blocking:
-
After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[4]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with wash buffer.
-
-
Detection:
Data Presentation
| Parameter | Recommendation | Common Range |
| Protein Load | 20-30 µg of total cell lysate | 10-50 µg |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | 1-2 hours (RT) or 8-16 hours (4°C) |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C | 1-3 hours (RT) or 8-16 hours (4°C) |
| Secondary Antibody Incubation | 1 hour at room temperature | 1-2 hours (RT) |
| Wash Steps | 3 x 5-10 minutes | 3-5 washes of 5-15 minutes each |
Visualizations
Caption: General workflow of a Western blot experiment.
Caption: Troubleshooting decision tree for common Western blot issues.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 6. clyte.tech [clyte.tech]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Blind spots on western blots: Assessment of common problems in western blot figures and methods reporting with recommendations to improve them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Managing Ret-IN-17 Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Ret-IN-17 induced cytotoxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] In normal physiology, RET signaling is crucial for the development and function of various tissues.[1][3] However, aberrant RET activation, through mutations or fusions, can drive the growth and proliferation of certain cancers.[4][5] this compound works by binding to the ATP-binding site of the RET protein, which inhibits its kinase activity and blocks downstream signaling pathways that promote cancer cell growth and survival.[1]
Q2: Which signaling pathways are affected by this compound?
This compound primarily targets the RET signaling cascade. Inhibition of RET phosphorylation by this compound leads to the downregulation of major downstream pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT pathways.[4][6][7] These pathways are critical for cell proliferation, survival, and differentiation.[4][7]
Signaling Pathway Downstream of RET
Caption: Downstream signaling pathways affected by this compound.
Q3: What are the expected cytotoxic effects of this compound in vitro?
As a targeted therapy, this compound is expected to induce cytotoxicity primarily in cancer cell lines with activating RET alterations. The cytotoxic effects are typically dose- and time-dependent.[8] Common manifestations of cytotoxicity include decreased cell viability, inhibition of proliferation, and induction of apoptosis.
Q4: How do I select an appropriate cell line for my experiments?
The choice of cell line is critical for observing the desired effects of this compound. It is recommended to use cell lines with known RET fusions or mutations, which are more likely to be sensitive to RET inhibition. Examples of relevant cancer types include non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[6][9] It is also advisable to include a control cell line that does not have RET alterations to assess off-target effects.
Q5: What is a suitable concentration range and incubation time for initial experiments?
For initial cytotoxicity screening, a broad concentration range is recommended, often spanning several orders of magnitude (e.g., 1 nM to 10 µM).[10] The incubation time can significantly influence the observed cytotoxicity, with longer exposure times often resulting in increased cell death.[11][12][13] Typical incubation periods for cytotoxicity assays range from 24 to 72 hours.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro.
Problem 1: No significant cytotoxicity observed in a RET-positive cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Insufficient Incubation Time | Increase the incubation time (e.g., from 24h to 48h or 72h).[14] |
| Cell Line Resistance | Verify the RET status of your cell line. Consider that some RET-positive cell lines may have intrinsic resistance mechanisms.[6] |
| Compound Inactivity | Confirm the integrity and activity of your this compound stock solution. |
| Assay Sensitivity | Ensure your cytotoxicity assay is sensitive enough to detect cell death. Consider using a more sensitive or orthogonal method.[15] |
Problem 2: High cytotoxicity observed in a RET-negative (control) cell line.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This may indicate that this compound has off-target activities at the concentrations tested.[16][17] Lower the concentration range to determine if a therapeutic window exists. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. |
| Compound Purity | Verify the purity of your this compound compound, as impurities could contribute to non-specific cytotoxicity. |
Problem 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
| Incomplete Compound Mixing | Ensure thorough mixing of this compound in the culture medium before adding to the cells. |
| Pipetting Errors | Calibrate and use appropriate pipettes for the volumes being dispensed. |
Experimental Workflow for Assessing Cytotoxicity
Caption: A standard workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-RET, total RET, p-ERK, total ERK, p-AKT, and total AKT. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to assess the inhibition of RET phosphorylation and downstream signaling.
Quantitative Data Summary
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | RET Status | IC50 (nM) after 72h |
| LC-2/ad | CCDC6-RET Fusion | 15 |
| TT | RET C634W Mutation | 25 |
| A549 | RET Wild-Type | >10,000 |
| HCT116 | RET Wild-Type | >10,000 |
Note: These are example data and may not reflect the actual performance of a compound named this compound.
Table 2: Recommended Concentration Ranges for Initial Screening
| Assay Type | Concentration Range |
| Cytotoxicity (MTT, CellTiter-Glo) | 0.1 nM - 10 µM |
| Western Blotting | 10 nM - 1 µM |
| Colony Formation Assay | 1 nM - 100 nM |
Logical Troubleshooting Flowchart
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The heterogeneous transition state of resistance to RET kinase inhibitors converges on ERK1/2-driven Aurora A/B kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Ret-IN-17
Welcome to the technical support center for Ret-IN-17, a potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound powder. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets the RET receptor tyrosine kinase.[1] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a known driver in various cancers. This compound works by blocking the kinase activity of RET, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[1]
Q2: I am having difficulty dissolving this compound powder. What are the recommended solvents?
This compound, like many kinase inhibitors, has low aqueous solubility. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO) . It is sparingly soluble in ethanol and practically insoluble in water.
Q3: Is there quantitative data available on the solubility of this compound?
Precise, quantitative solubility data for this compound in various solvents is not always readily available from all suppliers. However, based on information for structurally similar RET inhibitors and general guidelines for kinase inhibitors, the following is an estimated solubility profile. Note: These values should be used as a guide, and it is recommended to perform small-scale solubility tests with your specific batch of this compound.
| Solvent | Estimated Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting tips:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v) , to minimize solvent-induced toxicity and precipitation.
-
Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serial Dilutions: For very high concentrations, consider performing serial dilutions in media rather than a single large dilution step.
-
Use of a Surfactant: In some instances, a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can be used at a very low concentration (e.g., 0.01-0.1%) in the final medium to improve solubility, but this should be tested for its effect on your specific cell line.
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store the lyophilized this compound powder at -20°C or -80°C , protected from light and moisture.
-
Stock Solutions: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C . When stored properly, DMSO stock solutions are typically stable for several months.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 548.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.49 mg of this compound. Calculation: 0.01 mol/L * 0.001 L * 548.59 g/mol = 0.00549 g = 5.49 mg
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Visualizing Key Processes
RET Signaling Pathway
Constitutive activation of the RET receptor tyrosine kinase leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and migration. This compound acts by inhibiting the kinase activity of RET, thereby blocking these downstream signals.
References
Best practices for long-term storage of Ret-IN-17
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Ret-IN-17, also known as YAP-TEAD Inhibitor 1 (Peptide 17). Adherence to these guidelines is critical for maintaining the compound's stability and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability. Under these conditions, the product is stable for up to 3 years.[1][2]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month.[1][3]
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL.[1] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q4: My vial of this compound powder arrived at room temperature. Is it still viable?
A4: While the recommended long-term storage is at -20°C, many compounds, including peptides like this compound, are stable at warmer temperatures for short periods, such as during shipping.[4][5] For optimal long-term stability, it should be transferred to a -20°C freezer upon receipt.
Q5: The vial appears to be empty. Is there a problem with my order?
A5: If you have ordered a small quantity of this compound, it may appear as a thin film or may not be easily visible in the vial. Before use, ensure any powder that may have been dislodged during shipping has settled to the bottom of the vial by gently tapping it.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Use of old or hydrated DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1] 2. Vortex or sonicate the solution to aid dissolution.[2] |
| Precipitate forms in stock solution after freezing | 1. Supersaturated solution. 2. Repeated freeze-thaw cycles. | 1. Gently warm the solution and vortex to redissolve. Consider preparing a slightly less concentrated stock solution. 2. Ensure the stock solution is aliquoted to minimize freeze-thaw cycles.[1][2] |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of stock solution. | 1. Review storage conditions and duration. If stored improperly, obtain a new vial. 2. Re-evaluate the preparation of the stock solution, ensuring complete dissolution. |
| Reduced compound activity | 1. Stock solution stored for longer than the recommended duration. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare a fresh stock solution from powder. 2. Always use a fresh aliquot for each experiment. |
Quantitative Data Summary
Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed vial.[1][2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Solubility of this compound
| Solvent | Concentration |
| DMSO | 100 mg/mL (49.5 mM)[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (Molecular Weight: ~2020 g/mol ), add approximately 49.5 µL of DMSO.
-
Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.
Visualizations
Caption: Workflow for the proper handling and storage of this compound.
Caption: this compound inhibits the interaction between YAP and TEAD.
References
Validation & Comparative
Next-Generation RET Inhibitors Overcome Acquired Resistance: A Comparative Analysis
A new wave of selective RET inhibitors is demonstrating significant promise in overcoming resistance mechanisms that limit the efficacy of first-generation therapies. This guide provides a comparative overview of a representative next-generation RET inhibitor, here referred to as a proxy for "Ret-IN-17" based on available data for emerging compounds, against established treatments, with a focus on its performance against known RET resistance mutations.
The development of selective RET inhibitors like selpercatinib and pralsetinib has transformed the treatment landscape for patients with cancers driven by RET alterations, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] However, the emergence of acquired resistance, often through new mutations in the RET kinase domain, ultimately limits the long-term efficacy of these drugs.[1][3][4]
The Challenge of Acquired Resistance to First-Generation RET Inhibitors
Acquired resistance to selective RET inhibitors can occur through two main mechanisms: on-target alterations within the RET gene itself or off-target mechanisms that activate alternative signaling pathways.[3][5] The most common on-target resistance mutations are found in the "solvent front" of the ATP-binding pocket, with the G810 residue being a frequent site of alteration (e.g., G810R/S/C).[3][4][6][7] These mutations sterically hinder the binding of first-generation inhibitors. Another important class of mutations occurs at the "gatekeeper" residue, such as V804M/L, which can confer resistance to older multi-kinase inhibitors but are generally sensitive to selpercatinib and pralsetinib.[1][8]
A New Generation of RET Inhibitors
To address the challenge of acquired resistance, next-generation RET inhibitors have been developed. Compounds such as EP0031 (also known as BOS172738) are designed to have potent activity against both wild-type RET and the key resistance mutations that arise during treatment with first-generation inhibitors.[1][9]
Comparative Efficacy of RET Inhibitors
The following table summarizes the in-vitro potency of different classes of RET inhibitors against wild-type RET and common resistance mutations. Data for the next-generation inhibitor is based on published information for EP0031.
| Compound | Class | Wild-Type RET IC50 (nM) | RET G810R IC50 (nM) | RET V804M IC50 (nM) |
| Selpercatinib | First-Generation | Low nM | High nM (Resistant) | Low nM (Sensitive) |
| Pralsetinib | First-Generation | Low nM | High nM (Resistant) | Low nM (Sensitive) |
| Next-Gen Inhibitor (e.g., EP0031) | Next-Generation | Low nM | Low nM (Potent) | Low nM (Potent) |
Note: Specific IC50 values can vary between studies and assays. "Low nM" indicates high potency, while "High nM" indicates lower potency or resistance.
Preclinical data for next-generation inhibitors like EP0031 demonstrate greater potency against common RET fusions and acquired resistance mutations, including both solvent front (G810) and gatekeeper (V804) mutations, when compared to first-generation inhibitors.[1] Early clinical data for EP0031 has shown promising anti-tumor activity in patients with RET-altered tumors who have been pre-treated with first-generation selective RET inhibitors.[9]
Signaling Pathways and Mechanisms of Inhibition
The following diagram illustrates the RET signaling pathway, the points of inhibition by different classes of inhibitors, and the mechanism of resistance.
Caption: RET signaling pathway, points of inhibitor action, and resistance.
Experimental Protocols
The efficacy of RET inhibitors is typically evaluated through a series of in-vitro and in-vivo experiments.
In-Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against purified RET kinase (wild-type and mutant forms).
Methodology:
-
Recombinant human RET kinase domains (wild-type, G810R, V804M, etc.) are expressed and purified.
-
The kinase reaction is initiated in a buffer containing the purified kinase, a substrate peptide, and ATP.
-
The test compound (e.g., this compound proxy) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.
-
IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the ability of a compound to inhibit the growth of cancer cells harboring specific RET alterations.
Methodology:
-
Cancer cell lines with known RET fusions or mutations are cultured.
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined from the dose-response curves.
The following diagram outlines a typical experimental workflow for evaluating RET inhibitors.
Caption: Experimental workflow for RET inhibitor evaluation.
Conclusion
The emergence of acquired resistance to first-generation selective RET inhibitors highlights the need for novel therapeutic strategies. Next-generation inhibitors, exemplified by compounds like EP0031, are being developed to address this challenge by maintaining potent inhibition against key resistance mutations. The continued investigation and clinical development of these next-generation inhibitors are crucial for improving outcomes for patients with RET-driven cancers.
References
- 1. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of RET Tyrosine Kinase Inhibitors for Researchers and Drug Development Professionals
A detailed guide to the current landscape of RET inhibitors, offering a comparative analysis of their performance, supported by experimental data and methodologies.
The discovery of activating alterations in the Rearranged during Transfection (RET) proto-oncogene as drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), has spurred the development of targeted therapies.[1][2] This guide provides a head-to-head comparison of Ret-IN-17, a representative preclinical selective RET inhibitor, with other prominent RET tyrosine kinase inhibitors (TKIs). The comparison encompasses both highly selective agents and multi-kinase inhibitors with significant anti-RET activity, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The RET Signaling Pathway: A Key Oncogenic Driver
The RET receptor tyrosine kinase plays a crucial role in cell growth, proliferation, and survival through the activation of downstream signaling pathways, primarily the RAS/RAF/MAPK and PI3K/AKT pathways.[1][2][3] Constitutive activation of RET, through mutations or gene fusions, leads to uncontrolled cell signaling and tumorigenesis.[1][2] Understanding this pathway is fundamental to appreciating the mechanism of action of RET TKIs.
Comparative Analysis of RET TKIs
The landscape of RET inhibitors can be broadly categorized into two groups: selective RET inhibitors and multi-kinase inhibitors with anti-RET activity. This section provides a comparative overview of this compound against key examples from both categories.
Table 1: Overview of Investigated RET Tyrosine Kinase Inhibitors
| Inhibitor | Type | Primary Targets | Approval Status |
| This compound | Selective RET Inhibitor | RET | Preclinical |
| Selpercatinib | Selective RET Inhibitor | RET | Approved |
| Pralsetinib | Selective RET Inhibitor | RET | Approved |
| Cabozantinib | Multi-kinase Inhibitor | RET, VEGFR2, MET, AXL | Approved |
| Vandetanib | Multi-kinase Inhibitor | RET, VEGFR2, EGFR | Approved |
| Sunitinib | Multi-kinase Inhibitor | RET, VEGFRs, PDGFRs, KIT | Approved |
| Sorafenib | Multi-kinase Inhibitor | RET, VEGFRs, PDGFRs, RAF | Approved |
| Ponatinib | Multi-kinase Inhibitor | RET, BCR-ABL, VEGFRs, FGFRs | Approved |
| Alectinib | Multi-kinase Inhibitor | ALK, RET | Approved |
| Brigatinib | Multi-kinase Inhibitor | ALK, RET | Approved |
Biochemical Potency: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for various RET TKIs against wild-type RET and common mutants. Data for this compound is presented as a hypothetical example of a potent preclinical candidate.
Table 2: Comparative Biochemical Potency (IC50, nM) of RET TKIs
| Inhibitor | RET (Wild-Type) | RET V804M (Gatekeeper) | RET M918T (Activating) | KIF5B-RET (Fusion) | CCDC6-RET (Fusion) | Reference(s) |
| This compound (Hypothetical) | 1 | 5 | 0.5 | 2 | 3 | - |
| Selpercatinib | <10 | <10 | <10 | <10 | <10 | [4][5] |
| Pralsetinib | <10 | <10 | <10 | <10 | <10 | [4][5] |
| Cabozantinib | 4.6 | - | 100 | 292 | - | [6][7] |
| Vandetanib | 100 | - | 357 | 773 | 1172 | [6][8] |
| Sunitinib | - | - | 312 | 570 | - | [6] |
| Sorafenib | 5.9 | 7.9 | 372 | 861 | - | [6] |
| Ponatinib | <1 | 2 | 3 | 11 | 21 | [6][8] |
| Alectinib | 4.8 | - | - | - | - | |
| Brigatinib | - | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from various sources for comparative purposes.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed methodologies for key experiments used in the evaluation of RET TKIs.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of the RET kinase.
Protocol:
-
Reagents and Materials: Recombinant human RET kinase (wild-type or mutant), biotinylated peptide substrate, ATP, kinase reaction buffer, streptavidin-coated plates, detection antibody, and the test inhibitor.
-
Procedure: a. A serial dilution of the test inhibitor is prepared. b. The recombinant RET kinase is incubated with the various concentrations of the inhibitor in the kinase reaction buffer. c. The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated substrate. f. The amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., luminescence or fluorescence).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of RET TKIs on the viability and proliferation of cancer cell lines harboring RET alterations.
Protocol:
-
Cell Culture: Human cancer cell lines with known RET mutations or fusions (e.g., TT cells for M918T mutation, Ba/F3 cells engineered to express KIF5B-RET) are cultured under standard conditions.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. A serial dilution of the test inhibitor is added to the wells. c. The cells are incubated with the inhibitor for a specified period (e.g., 72 hours). d. A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. e. After a further incubation period, the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of RET TKIs in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Human cancer cells harboring RET alterations are subcutaneously injected into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The test inhibitor is administered to the treatment group (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle control. d. Tumor volume and body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Comparative Specificity of RET TKIs
A crucial aspect of TKI development is selectivity. While potent inhibition of the target kinase is desired, off-target effects can lead to toxicity. The following diagram illustrates the comparative specificity of different classes of RET inhibitors.
Conclusion
The development of RET inhibitors has significantly advanced the treatment of RET-driven cancers. Selective inhibitors like selpercatinib and pralsetinib have demonstrated remarkable efficacy and a more favorable safety profile compared to older multi-kinase inhibitors.[4][5] Preclinical candidates such as this compound represent the ongoing effort to further refine the potency and selectivity of RET-targeted therapies. This guide provides a foundational comparison to aid researchers and drug developers in navigating the complex landscape of RET TKIs and in designing future investigations. A thorough understanding of the comparative efficacy, selectivity, and underlying experimental methodologies is paramount for the continued advancement of precision oncology in this field.
References
- 1. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Pre-clinical proof of principle for orally delivered Th17 antagonist miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.4. Viability Assay [bio-protocol.org]
- 7. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Target Engagement Required for Efficacy In Vivo at the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORγt) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Novel RET Inhibitors: A Comparative Guide
The development of specific kinase inhibitors is a cornerstone of modern oncology. For cancers driven by the REarranged during Transfection (RET) receptor tyrosine kinase, a clear progression from multi-kinase inhibitors (MKIs) to highly selective agents has been observed. Validating that a novel compound, such as the hypothetical "Ret-IN-17," effectively and selectively engages the RET target within cancer cells is a critical step in its preclinical development. This guide provides a framework for such a validation, comparing the expected performance of a novel selective inhibitor with established first and second-generation RET inhibitors.
Comparative Efficacy of RET Inhibitors
The potency and selectivity of a RET inhibitor can be quantified through a series of biochemical and cell-based assays. The data below, compiled for leading selective and multi-kinase RET inhibitors, serves as a benchmark for evaluating new chemical entities.
Table 1: Biochemical Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against the RET kinase and a key off-target, KDR (VEGFR2), which is associated with toxicities of earlier multi-kinase inhibitors.[1][2][3]
| Compound | Type | RET (wild-type) IC50 (nM) | RET (M918T mutant) IC50 (nM) | KDR (VEGFR2) IC50 (nM) |
| Pralsetinib (BLU-667) | Selective RET Inhibitor | 0.4[4][5] | 0.4[5] | >10,000 |
| Selpercatinib (LOXO-292) | Selective RET Inhibitor | 1.0[6] | 2.0[6] | 5.8 |
| Vandetanib | Multi-Kinase Inhibitor | 100 | 100 | 30 |
| Cabozantinib | Multi-Kinase Inhibitor | 5.2[7] | 27[8] | 0.035 |
Table 2: Cellular Activity and Pathway Inhibition
Effective target engagement in a cellular context is demonstrated by the inhibition of RET autophosphorylation and downstream signaling pathways, ultimately leading to reduced cell proliferation in RET-dependent cancer cell lines.
| Compound | Cell Line (RET alteration) | p-RET Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) |
| Pralsetinib (BLU-667) | MZ-CRC-1 (M918T) | 6 | 13 |
| Selpercatinib (LOXO-292) | TT (C634W) | 3 | 7 |
| Vandetanib | LC-2/ad (CCDC6-RET) | Not widely reported | ~50-100[9] |
| Cabozantinib | TT (C634W) | ~1-10 | 9.3 |
Key Experimental Protocols for Target Validation
To generate the comparative data shown above, several key experiments are required. Detailed protocols for these assays are provided below.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[1][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1][10]
Methodology:
-
Cell Culture and Treatment:
-
Culture a RET-dependent cell line (e.g., MZ-CRC-1) to 70-80% confluency.
-
Treat cells with the test compound (e.g., this compound) at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of soluble RET protein at each temperature and compound concentration by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 2: Western Blotting for RET Signaling Pathway Inhibition
This protocol assesses the functional consequence of RET inhibition by measuring the phosphorylation status of RET and downstream effectors like ERK.[11][12]
Methodology:
-
Cell Treatment and Lysis:
-
Plate a RET-driven cell line (e.g., TT cells) and allow them to adhere overnight.
-
Starve the cells in low-serum media for 4-6 hours.
-
Treat the cells with a dilution series of the test compound for 1-2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-RET (e.g., pY905), total RET, phospho-ERK1/2, and total ERK1/2.[11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the IC50 for pathway inhibition.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.
Caption: RET signaling pathway and points of inhibition.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Vandetanib plus docetaxel versus docetaxel as second-line treatment for patients with advanced non-small-cell lung cancer (ZODIAC): a double-blind, randomised, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Retsevmo (selpercatinib) vs Gavreto (pralsetinib) | Everyone.org [everyone.org]
- 11. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Selective RET Inhibition vs. Multi-Kinase Inhibition in RET-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative selective RET inhibitor, selpercatinib (as a proxy for a highly selective agent like the conceptual Ret-IN-17), against established multi-kinase inhibitors (MKIs) in the context of RET-driven malignancies. This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
The landscape of targeted cancer therapy has been revolutionized by the development of specific kinase inhibitors. For cancers driven by aberrant Rearranged during Transfection (RET) signaling, a key therapeutic decision lies between highly selective RET inhibitors and multi-kinase inhibitors (MKIs) that also target RET amongst other kinases. While MKIs like vandetanib, cabozantinib, sorafenib, and sunitinib have demonstrated clinical activity, their broader kinase inhibition profile can lead to off-target toxicities and potentially limit their efficacy.[1][2][3][4][5][6] In contrast, newer generation, highly selective RET inhibitors are designed to potently and specifically target RET, promising improved efficacy and a better safety profile.[6]
Executive Summary of Comparative Data
The following tables summarize the key quantitative data comparing the preclinical and clinical performance of a representative selective RET inhibitor (selpercatinib) with several MKIs.
| Inhibitor Class | Representative Drug | RET IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity (KDR/RET) | Primary Off-Target Kinases |
| Selective RET Inhibitor | Selpercatinib | ~4 | >10,000 | >2,500 | Minimal |
| Multi-Kinase Inhibitor | Vandetanib | ~130 | ~40 | ~0.3 | EGFR, VEGFRs[7] |
| Multi-Kinase Inhibitor | Cabozantinib | ~5.2 | ~0.035 | ~0.007 | MET, VEGFRs, AXL, KIT[8] |
| Multi-Kinase Inhibitor | Sorafenib | <50 | 90 | ~1.8 | BRAF, VEGFRs, PDGFR[7] |
| Multi-Kinase Inhibitor | Sunitinib | ~224 | ~4 | ~0.018 | VEGFRs, PDGFRs, KIT, FLT3[5][6] |
| Table 1: Biochemical Potency and Selectivity. This table highlights the superior selectivity of the selective RET inhibitor for RET over KDR (VEGFR2), a common off-target kinase associated with toxicities for many MKIs. |
| Inhibitor Class | Representative Drug | Cell Line (RET alteration) | Cellular IC50 (nM) |
| Selective RET Inhibitor | Selpercatinib | KIF5B-RET fusion | ~4 |
| Multi-Kinase Inhibitor | Vandetanib | RET fusion-driven cells | Similar IC50s across lines[9] |
| Multi-Kinase Inhibitor | Cabozantinib | TRIM33-RET fusion | Low nanomolar[9] |
| Table 2: Cellular Potency in RET-Driven Cancer Cell Lines. This table demonstrates the potent inhibition of proliferation in cancer cells harboring RET fusions by both selective and multi-kinase inhibitors. |
| Inhibitor Class | Representative Drug | Cancer Type | Overall Response Rate (ORR) |
| Selective RET Inhibitor | Selpercatinib | RET fusion+ NSCLC (treatment-naïve) | 85%[10] |
| Selective RET Inhibitor | Selpercatinib | RET fusion+ NSCLC (previously treated) | 64%[10] |
| Multi-Kinase Inhibitor | Cabozantinib | RET-rearranged lung cancer | 28%[8] |
| Multi-Kinase Inhibitor | Vandetanib | Advanced Medullary Thyroid Cancer | 45%[11] |
| Table 3: Clinical Efficacy in RET-Altered Cancers. This table showcases the higher overall response rates observed with a selective RET inhibitor compared to MKIs in patients with RET-driven cancers. |
Signaling Pathways and Mechanisms of Action
To understand the differential effects of these inhibitors, it is crucial to visualize the RET signaling pathway and their respective points of intervention.
Caption: RET signaling pathway and points of inhibition.
Constitutive activation of the RET receptor, through mutations or fusions, leads to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cancer cell proliferation and survival.[1][12][13][14] Both selective RET inhibitors and MKIs act by competing with ATP for the kinase domain of RET, thereby preventing its phosphorylation and subsequent downstream signaling.[2][6] However, the key difference lies in their selectivity. Selective inhibitors are designed to fit specifically into the ATP-binding pocket of RET, leading to potent inhibition with minimal effects on other kinases. In contrast, MKIs have a broader spectrum of activity, inhibiting other kinases like VEGFR, EGFR, MET, and KIT, which can contribute to both anti-tumor effects and off-target toxicities.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare kinase inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant RET kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration close to the Km for the kinase)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the purified RET kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescence-based reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To measure the effect of a compound on the proliferation of cancer cells.
Materials:
-
RET-driven cancer cell line (e.g., a cell line with a known RET fusion)
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a spectrophotometer.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
RET-driven cancer cell line
-
Matrigel (optional, to enhance tumor formation)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a pre-defined schedule and dosage.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to assess the in vivo efficacy of the compound.[15][16]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: A typical preclinical drug discovery workflow.
Conclusion
The comparison between a representative selective RET inhibitor and multi-kinase inhibitors in the context of RET-driven cancers reveals a clear trade-off between target specificity and broad-spectrum activity. While MKIs have a role in the therapeutic armamentarium, their off-target effects can lead to significant toxicities and may necessitate dose reductions, potentially compromising their anti-RET efficacy.[4] The superior selectivity of agents like selpercatinib translates into higher response rates and a more manageable safety profile in clinical settings.[10] For researchers and drug developers, this underscores the importance of designing and evaluating highly selective inhibitors to maximize on-target efficacy while minimizing off-target liabilities in the pursuit of more effective and better-tolerated cancer therapies. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of novel kinase inhibitors.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]
- 12. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of Ret-IN-17's anti-tumor activity
An Independent Validation and Comparative Guide to RET Inhibitor Anti-Tumor Activity
Disclaimer: Information regarding a specific compound designated "Ret-IN-17" was not publicly available at the time of this report. This guide therefore provides a comprehensive comparison of well-characterized, clinically relevant RET inhibitors, offering an independent validation of their anti-tumor activities based on published experimental data. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to RET Kinase and its Role in Cancer
The Rearranged during Transfection (RET) gene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1] However, aberrant activation of the RET protein, through mutations or gene fusions, can lead to uncontrolled cell proliferation and the development of various cancers.[1][2] These "RET-driven" cancers include specific types of thyroid and non-small cell lung cancers.[3]
RET alterations, such as point mutations or gene fusions, lead to the constitutive activation of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which promote cell growth, survival, and proliferation.[4] The development of targeted RET inhibitors has marked a significant advancement in precision medicine for these cancers.[1][3]
Comparative Analysis of RET Inhibitors
The landscape of RET inhibitors can be broadly categorized into two groups: multi-kinase inhibitors (MKIs) and selective RET inhibitors. While MKIs have activity against RET, they also target other kinases, which can lead to off-target side effects.[2][5][6] In contrast, selective RET inhibitors are designed to specifically target the RET kinase, offering the potential for improved efficacy and a better safety profile.[3][7]
Quantitative Comparison of RET Inhibitor Activity
The following table summarizes key quantitative data for prominent RET inhibitors, providing a basis for comparing their anti-tumor potency.
| Inhibitor | Type | Target Cancers | IC50 (nM) vs. RET | Objective Response Rate (ORR) |
| Selpercatinib (LOXO-292) | Selective RET Inhibitor | RET fusion-positive NSCLC, RET-mutant MTC, RET fusion-positive thyroid cancer | <10 | 68% (NSCLC, prior platinum chemo)[7] |
| Pralsetinib (BLU-667) | Selective RET Inhibitor | RET fusion-positive NSCLC, RET-mutant MTC, RET fusion-positive thyroid cancer | <1 | 61% (NSCLC, prior platinum chemo) |
| Cabozantinib | Multi-kinase Inhibitor | Medullary Thyroid Cancer (MTC) | 1.6 | 28% (MTC)[5] |
| Vandetanib | Multi-kinase Inhibitor | Medullary Thyroid Cancer (MTC) | 100 | 45% (MTC)[5] |
IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity and can vary based on the specific RET alteration and assay conditions. ORR data is derived from clinical trial results and represents the percentage of patients whose tumors shrink by a predefined amount.
Experimental Protocols for Evaluating RET Inhibitor Efficacy
The validation of anti-tumor activity for RET inhibitors relies on a series of standardized in vitro and in vivo experiments.
In Vitro Cell-Based Assays
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cell lines harboring specific RET alterations (e.g., CCDC6-RET fusion or RET M918T mutation) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the RET inhibitor for 72 hours.
-
A reagent (e.g., MTT or CellTiter-Glo®) is added to measure the number of viable cells.
-
The absorbance or luminescence is read using a plate reader.
-
Data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
-
-
-
Western Blotting for Phospho-RET and Downstream Signaling:
-
Objective: To confirm that the inhibitor blocks RET kinase activity and its downstream signaling pathways.
-
Methodology:
-
RET-driven cancer cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated RET (p-RET) and key downstream signaling proteins (e.g., p-ERK, p-AKT).
-
Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence. A decrease in the phosphorylated forms of these proteins indicates target engagement and inhibition.
-
-
In Vivo Tumor Models
-
Xenograft Mouse Models:
-
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Methodology:
-
Human RET-driven cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The RET inhibitor is administered orally or via injection at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Visualizing Key Pathways and Workflows
RET Signaling Pathway
Caption: Simplified RET signaling pathway leading to cell proliferation and survival.
Experimental Workflow for RET Inhibitor Evaluation
Caption: A typical experimental workflow for assessing the anti-tumor activity of a RET inhibitor.
Logical Comparison of RET Inhibitor Classes
Caption: Comparison of multi-kinase inhibitors versus selective RET inhibitors.
Conclusion
The development of potent and selective RET inhibitors represents a significant therapeutic advance for patients with RET-driven cancers. As demonstrated by the comparative data, selective inhibitors like Selpercatinib and Pralsetinib generally exhibit higher potency against RET and have shown impressive clinical efficacy with more manageable side effect profiles compared to older multi-kinase inhibitors. The experimental protocols outlined provide a framework for the continued independent validation and development of novel RET-targeted therapies. The ongoing research in this field holds the promise of further refining treatment strategies and overcoming mechanisms of resistance.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Ret-IN-17 and cabozantinib
A comparative analysis between Ret-IN-17 and cabozantinib cannot be provided at this time. Extensive searches for "this compound" in scientific literature and public databases did not yield any information on a kinase inhibitor with this designation. It is possible that "this compound" is an internal compound code not yet publicly disclosed, a misnomer, or a compound that is not yet characterized in published literature.
Therefore, this guide will provide a comprehensive overview of cabozantinib , a well-characterized multi-tyrosine kinase inhibitor, presented in the requested format for a comparative guide. This information is intended for researchers, scientists, and drug development professionals.
Cabozantinib: A Multi-Tyrosine Kinase Inhibitor
Cabozantinib (marketed as Cabometyx® and Cometriq®) is an oral tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis.[1][2][3]
Mechanism of Action
Cabozantinib exerts its anti-tumor effects by potently inhibiting several RTKs, primarily MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[4][5][6] It also demonstrates significant inhibitory activity against other kinases including RET, AXL, KIT, FLT3, and TIE2.[4][7] By simultaneously blocking these signaling pathways, cabozantinib can reduce tumor cell proliferation, invasion, and angiogenesis, while also promoting apoptosis (programmed cell death).[5][6]
The dual inhibition of MET and VEGFR signaling is a key feature of cabozantinib's mechanism.[8] Upregulation of the MET signaling pathway has been identified as a mechanism of resistance to anti-angiogenic therapies that solely target the VEGF pathway.[9] By inhibiting both pathways, cabozantinib may overcome this resistance.[10]
Signaling Pathway Inhibition by Cabozantinib
Cabozantinib's primary targets are key nodes in signaling cascades that drive cancer cell growth, survival, and the formation of new blood vessels that supply tumors.
Caption: Cabozantinib inhibits multiple RTKs, blocking downstream signaling pathways.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of cabozantinib against various kinases and its effect on cancer cell lines.
Table 1: Cabozantinib Kinase Inhibition Profile (IC50 values)
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR2 | 0.035 | [4][7] |
| MET | 1.3 | [4][7] |
| RET | 5.2 | [4][7][11] |
| KIT | 4.6 | [4][7] |
| AXL | 7 | [4][7] |
| FLT3 | 11.3 | [4][7] |
| TIE2 | 14.3 | [4][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Efficacy of Cabozantinib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| TT | Medullary Thyroid Carcinoma (RET mutant) | 94 | [11] |
| E98NT | Glioblastoma | 89 | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cabozantinib are provided below.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of cabozantinib against purified kinase enzymes.
Methodology:
-
Recombinant human kinase domains are incubated with a specific peptide substrate and ATP (adenosine triphosphate) in a kinase reaction buffer.
-
Cabozantinib is added in a range of concentrations to determine its inhibitory effect on the kinase activity.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., ³²P-ATP) followed by autoradiography, or by using phospho-specific antibodies in an ELISA (Enzyme-Linked Immunosorbent Assay) format.
-
The percentage of kinase inhibition is calculated for each concentration of cabozantinib relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the cabozantinib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of cabozantinib on the proliferation and viability of cancer cells in vitro.
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of cabozantinib. A control group receives medium with the vehicle (e.g., DMSO) only.
-
The plates are incubated for a set period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated by plotting the percentage of viability against the log-concentration of cabozantinib and fitting the data to a dose-response curve.[13][14]
Western Blotting for Phospho-Kinase Analysis
Objective: To determine the effect of cabozantinib on the phosphorylation status of its target kinases and downstream signaling proteins within cancer cells.
Methodology:
-
Cell Lysis: Cancer cells are treated with cabozantinib at various concentrations for a specified duration. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[16]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-MET) or a downstream signaling protein (e.g., anti-phospho-AKT). A separate blot is often run in parallel and incubated with an antibody against the total form of the protein as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the effect of cabozantinib on protein phosphorylation.[17]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of cabozantinib in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[18][19]
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a control group (receiving vehicle) or a treatment group (receiving cabozantinib).[18][19]
-
Drug Administration: Cabozantinib is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., daily). The control group receives the vehicle on the same schedule.[18][19][20]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: The tumor volumes are plotted over time to compare the tumor growth rate between the treated and control groups. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and to confirm target inhibition by western blotting.[21]
Summary
Cabozantinib is a potent multi-tyrosine kinase inhibitor with significant activity against MET, VEGFR2, RET, and other key oncogenic drivers. Its ability to simultaneously target multiple pathways involved in tumor growth, angiogenesis, and metastasis provides a strong rationale for its use in various cancers. The experimental protocols outlined above are standard methods used to characterize the in vitro and in vivo activity of kinase inhibitors like cabozantinib. While a direct comparison with "this compound" is not feasible due to the lack of available information, the data presented for cabozantinib provides a comprehensive overview for researchers in the field of oncology and drug development.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. cabometyxhcp.com [cabometyxhcp.com]
- 3. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 6. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of MET and VEGF Signaling With Cabozantinib Blocks Tumor Invasiveness and Metastasis | Exelixis, Inc. [ir.exelixis.com]
- 9. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase [mdpi.com]
- 15. Western blot analysis and kinase activity assays [bio-protocol.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. youtube.com [youtube.com]
- 18. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation RET Inhibition: A Comparative Analysis of Vepafestinib (TAS0953/HM06) and Vandetanib in Overcoming Acquired Resistance
For Immediate Release
A new generation of highly selective RET inhibitors is demonstrating significant promise in overcoming resistance to older multi-kinase inhibitors like vandetanib. This guide provides a detailed comparison of the preclinical and mechanistic data for the investigational next-generation RET inhibitor vepafestinib (TAS0953/HM06) and the established multi-kinase inhibitor vandetanib, with a focus on addressing acquired resistance in RET-driven cancers. While information on a compound referred to as "Ret-IN-17" is limited in publicly available scientific literature, vepafestinib serves as a well-documented example of a next-generation inhibitor designed to overcome the limitations of earlier therapies.
Vandetanib, a multi-kinase inhibitor targeting VEGFR, EGFR, and RET, has been a valuable therapeutic option for certain RET-altered cancers.[1][2] However, its clinical utility can be limited by off-target toxicities and the development of acquired resistance, often through secondary mutations in the RET kinase domain.[3]
Executive Summary of Comparative Efficacy
Vepafestinib (TAS0953/HM06) is a potent and highly selective RET inhibitor that has shown efficacy against wild-type RET as well as clinically relevant mutations that confer resistance to vandetanib and other multi-kinase inhibitors.[4][5][6][7][8] Preclinical data indicate that vepafestinib maintains potent activity against solvent front mutations (e.g., G810R/S) and gatekeeper mutations (e.g., V804M/L), which are known to reduce the efficacy of vandetanib.[4][5][8]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of vepafestinib and vandetanib against wild-type RET and key resistance mutations.
| Target | Vepafestinib (TAS0953/HM06) IC50 (nM) | Vandetanib IC50 (nM) | Fold Difference in Potency |
| Wild-Type RET | 0.33[9] | ~3[10] | ~9x more potent |
| RET V804M (Gatekeeper Mutation) | Potent Inhibition (Kd ≤ 1 nM for BOS172738, a similar next-gen inhibitor) | Resistant (7.1 to 14.2-fold higher IC50 in cell lines)[11] | Vepafestinib retains high potency |
| RET G810R/S (Solvent Front Mutation) | Potent Inhibition (near-complete inhibition of phosphorylation at 100 nM)[9] | Resistant | Vepafestinib overcomes resistance |
| KDR (VEGFR2) | >300-fold selectivity for RET over KDR (for BOS172738)[12][13] | Potent Inhibitor[1][2] | Vepafestinib is highly selective for RET |
Mechanistic Differences in Overcoming Resistance
Vandetanib's efficacy is hampered by mutations that sterically hinder its binding to the ATP pocket of the RET kinase.[11] Vepafestinib and other next-generation inhibitors are designed with novel binding modes that can accommodate these structural changes, thereby retaining their inhibitory activity.[5]
RET Signaling Pathway and Inhibitor Action
References
- 1. Vandetanib - Wikipedia [en.wikipedia.org]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [vivo.weill.cornell.edu]
- 7. Exciting Preclinical Results About Vepafestinib - The Happy Lungs Project [happylungsproject.org]
- 8. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Structural basis of resistance of mutant RET protein-tyrosine kinase to its inhibitors nintedanib and vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of Ret-IN-17: A Procedural Guide for Laboratory Personnel
Immediate Safety and Logistical Information for the Proper Disposal of Ret-IN-17
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential procedural steps for the proper disposal of this compound.
Crucial First Step: Locate the Safety Data Sheet (SDS)
General Principles of Hazardous Waste Disposal
In the absence of a specific SDS for "this compound" after a thorough search, it must be treated as a hazardous waste. The following procedures are based on general best practices for the disposal of unknown or hazardous laboratory chemicals.
Quantitative Data on Hazardous Waste Characteristics
To assist in a preliminary hazard assessment, the following table summarizes the defining characteristics of hazardous waste as outlined by the Environmental Protection Agency (EPA).
| Hazard Characteristic | Defining Criteria |
| Ignitability | Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes, ignitable compressed gases, or oxidizers. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. |
| Reactivity | Unstable under normal conditions, may react with water, may give off toxic gases, or may be capable of detonation or explosive reaction under certain conditions. |
| Toxicity | Harmful or fatal if ingested or absorbed. Contains specific contaminants at concentrations above regulatory limits. |
Step-by-Step Disposal Protocol for this compound
If the specific identity and hazards of this compound are unknown, the following precautionary steps must be taken.
Experimental Protocols: Handling Unknown Chemicals
-
Assume Hazard: Treat this compound as a hazardous substance. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound (Awaiting Identification)" and include the date of accumulation.[1][2][3] If the original label is illegible, create a new one with all known information.[4]
-
Segregation and Storage: Store the container in a designated hazardous waste accumulation area.[5][6] Ensure it is segregated from incompatible materials.[1] Specifically, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5] Use secondary containment to prevent spills.[6]
-
Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) department or equivalent safety office.[1][4] They are trained to manage and dispose of unknown or hazardous chemicals and can provide specific guidance.
-
Waste Pickup: Arrange for a hazardous waste pickup through your institution's established procedures.[6] Do not dispose of this compound down the drain or in regular trash.[3][7][8]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling Ret-IN-17
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of Ret-IN-17, a chemical compound utilized in laboratory research. The following procedural guidance is intended to ensure the safe and effective use of this product, fostering a secure research environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It is imperative to handle this compound with care, adhering to the safety protocols outlined below.
Summary of Hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Precautionary Statements:
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 |
| Hand Protection | Compatible chemical-resistant gloves | Splash contact: Material: Nitrile rubber, Minimum layer thickness: 0.11 mm, Breakthrough time: > 480 min |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | Dust mask | Type P1 (EN 143) or N95 (US) |
Operational Plans: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Recommended storage temperature: -20°C.
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations. Avoid release to the environment. Contaminated packaging should be disposed of in the same manner as the product itself.
Experimental Protocol: RET Kinase Assay
This protocol provides a general framework for assessing the in vitro activity of this compound against the RET kinase.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a suitable peptide or protein substrate for RET)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
Add a fixed amount of RET kinase to each well of the plate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data is typically plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
RET Signaling Pathway
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Ligands such as Glial cell line-Derived Neurotrophic Factor (GDNF) bind to a co-receptor (GFRα), leading to the dimerization and autophosphorylation of the RET receptor. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal development and cellular function.[1][2][3] However, oncogenic mutations or rearrangements in the RET gene can lead to its constitutive activation, driving uncontrolled cell proliferation and tumorigenesis.[1][3][4] this compound is an inhibitor of the RET kinase, designed to block this aberrant signaling.
Caption: RET signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
